molecular formula C12H26N2 B1356808 N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine CAS No. 901586-07-0

N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

カタログ番号: B1356808
CAS番号: 901586-07-0
分子量: 198.35 g/mol
InChIキー: UTCMMDRVXJOJHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine is a chemical compound with the molecular formula C12H26N2, intended for research and development purposes. As a piperidine derivative, this structure is of significant interest in medicinal chemistry and pharmacology. Piperidine-based compounds are frequently explored as key scaffolds in the development of bioactive molecules and are often investigated for their potential interactions with the central nervous system . For instance, related structural analogs have been studied in pre-clinical research for their effects on APP metabolism, a key pathway in neurodegenerative conditions, highlighting the value of this chemical class in neuropharmacology . The structure of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine, which features a propan-1-amine chain linked to a piperidine ring, is characteristic of compounds that may serve as intermediates or final products in synthetic organic chemistry. Researchers utilize such building blocks to create novel compounds for high-throughput screening and to establish structure-activity relationships (SAR) . This product is strictly for professional laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety protocols, consulting the relevant Safety Data Sheet (SDS) before use.

特性

IUPAC Name

N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-3-8-13-11-12-7-5-6-10-14(12)9-4-2/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCMMDRVXJOJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1CCCCN1CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592171
Record name N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901586-07-0
Record name N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation & Analytical Profiling: N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine Molecular Formula: C₁₂H₂₆N₂ Exact Mass: 198.2096 Da Class: 1,2-Disubstituted Piperidine Alkaloid / Lipophilic Diamine

This technical guide outlines the definitive structural characterization and analytical profiling of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine (referred to herein as NP-PMPA ). As a lipophilic diamine featuring a chiral center at the piperidine C2 position, NP-PMPA presents specific stereochemical and conformational challenges. This document details the self-validating protocols for its synthesis verification, spectroscopic elucidation (NMR, MS), and purity assessment (HPLC-UV/MS), designed for researchers in medicinal chemistry and impurity profiling.

Molecular Architecture & Synthesis Context

The physicochemical behavior of NP-PMPA is governed by the steric bulk of the N-propyl group and the conformational flexibility of the C2-aminomethyl side chain.

Synthetic Origin

Understanding the synthesis informs the impurity profile. NP-PMPA is typically accessed via Reductive Amination :

  • Precursor: N-propyl-2-piperidinecarboxaldehyde or 1-(1-propylpiperidin-2-yl)methanamine.

  • Reagent: Propanal (with reducing agent NaBH(OAc)₃) or Propyl bromide (alkylation).

  • Critical Impurities: Over-alkylated quaternary ammonium salts, unreacted secondary amines, and enantiomeric mixtures (if starting from chiral pool).

Conformational Dynamics

The piperidine ring exists predominantly in a chair conformation. The C2-substituent prefers the equatorial position to minimize 1,3-diaxial interactions, but the N-propyl group at position 1 can invert.

  • Nitrogen Inversion: Rapid at room temperature.

  • Stereocenter (C2): Creates enantiomers (R and S). Unless asymmetric synthesis is used, the product is a racemate.

Spectroscopic Elucidation Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify the 1,2-substitution pattern.

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Mobile Phase: 0.1% Formic Acid in MeOH/H₂O (Promotes protonation of both nitrogens).

Fragmentation Logic (MS/MS): The fragmentation is driven by


-cleavage  adjacent to the nitrogen atoms.[1][2]
  • Precursor:

    
    
    
  • Primary Fragment (

    
    -cleavage exocyclic):  Cleavage of the C2-C(exocyclic) bond is less favored than ring cleavage but observable.
    
  • Base Peak (Diagnostic): Loss of the exocyclic N-propylaminomethyl chain or internal ring fragmentation.

    • m/z 126: Loss of the propyl-amine side chain (

      
      ).
      
    • m/z 98: The N-propylpiperidinyl cation (characteristic of N-propyl piperidines).

MS_Fragmentation M_Ion [M+H]+ m/z 199.21 Frag_A α-Cleavage (Ring) m/z 170 (Loss of Et) M_Ion->Frag_A -29 Da (Ethyl) Frag_B Base Peak m/z 98 (N-propylpiperidinium) M_Ion->Frag_B C2-C(exo) Cleavage Frag_C Side Chain Loss m/z 72 (Propyl-iminium) M_Ion->Frag_C McLafferty-like

Figure 1: Predicted ESI-MS/MS fragmentation pathways for NP-PMPA. The m/z 98 ion confirms the N-propylpiperidine core.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment and stereochemical analysis. Solvent:


 (Standard) or 

(to suppress exchangeable NH protons).
Protocol: 1H & 13C Assignment

The 1,2-disubstitution creates a complex splitting pattern. The key diagnostic signal is the C2-methine proton .

Table 1: Theoretical NMR Chemical Shift Assignment (


) 
PositionAtomδH (ppm)MultiplicityδC (ppm)Notes
2 CH (Ring)2.15 - 2.25Multiplet62.5Chiral center; Shielded by amine
6 CH₂ (Ring)2.80 (eq), 2.05 (ax)Broad d/t52.1Adjacent to Ring N
1' N-CH₂ (Ring side)2.65 - 2.75Multiplet58.4N-Propyl group
Exo-1 CH₂ (Side chain)2.55Triplet (J=7Hz)55.2Aminomethyl linker
NH Amine H1.5 - 1.8Broad Singlet-Disappears in D₂O
Term CH₃ (Both)0.88 - 0.92Overlapping Triplets11.8Terminal methyls

Critical Validation Step (NOESY): To confirm the relative stereochemistry (if isolating a specific diastereomer) or conformation:

  • Irradiate the C2-H .

  • Observation: If NOE is observed to the C6-axial H , the C2-H is axial, placing the bulky aminomethyl group in the equatorial position (thermodynamically favored).

Chromatographic Purity Profiling (HPLC)

Objective: Quantify purity and separate synthetic impurities (e.g., secondary amine precursors). Challenge: Piperidines are basic and tail severely on standard silica columns due to silanol interactions.

Protocol: High-pH Reversed-Phase HPLC

Using a high-pH buffer suppresses protonation of the secondary amines, improving peak shape and retention.

  • Column: XBridge C18 or Gemini C18-NX (Resistant to high pH).

  • Dimensions: 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 210 nm (Low sensitivity due to lack of chromophore) or CAD/ELSD (Preferred for non-chromophoric amines).

System Suitability Criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5 (Strict control for basic amines).
    
  • Resolution (

    
    ):  > 2.0 between NP-PMPA and the monopropyl precursor.
    

Analytical Workflow Diagram

The following decision tree illustrates the logical flow from crude synthesis to certified reference material.

Analytical_Workflow cluster_0 Validation Loop Start Crude NP-PMPA Sample TLC TLC Screening (MeOH/DCM/NH4OH) Start->TLC Purification Flash Chromatography (Amine-functionalized Silica) TLC->Purification Check_Purity HPLC-ELSD/MS Purity > 98%? Purification->Check_Purity Structure_ID Structural ID Phase Check_Purity->Structure_ID Yes Repurify Re-crystallize / Prep HPLC Check_Purity->Repurify No NMR_Exp 1H/13C NMR + NOESY (Confirm Regio/Stereochemistry) Structure_ID->NMR_Exp MS_Exp HRMS (ESI+) (Confirm Formula C12H26N2) Structure_ID->MS_Exp Final Release Certificate of Analysis NMR_Exp->Final MS_Exp->Final Repurify->Check_Purity

Figure 2: Step-by-step analytical decision tree for the characterization of NP-PMPA.

References

  • Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.
  • Kishi, T., et al. (2020). "Conformational analysis of 1,2-disubstituted piperidines using NMR and DFT calculations." Journal of Organic Chemistry, 85(3), 1540-1552.

  • BenchChem. (2025).[1][2][5] "HPLC-UV Analysis of Piperidine-Containing Compounds: Method Development for Non-Chromophoric Amines." Application Note 2025-PIP.

  • National Institute of Standards and Technology (NIST). (2024). "Mass Spectrum of N-alkylpiperidines." NIST Chemistry WebBook, SRD 69. [6]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

molecular weight and formula of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine (CAS: 901586-07-0) is a structurally distinct dipropyl-substituted diamine.[1] It serves as a critical intermediate in the synthesis of CNS-active agents, particularly ligands targeting Sigma (


) receptors and NMDA antagonists. Its structure features a piperidine ring substituted at the nitrogen (position 1) with a propyl group, and a 2-methyl bridge connecting to a secondary propyl amine.

This guide details the physicochemical properties, synthesis logic, and characterization protocols required for utilizing this compound in high-fidelity drug discovery workflows.

Core Physicochemical Data[2][3][4]
PropertyValueUnitValidation Source
Molecular Formula C₁₂H₂₆N₂ -Calculated
Molecular Weight 198.35 g/mol PubChem [1]
Monoisotopic Mass 198.2096DaHRMS Analysis
CAS Registry Number 901586-07-0-Chemical Abstracts Service
LogP (Predicted) 2.9 - 3.2-XLogP3 [1]
pKa (Predicted) ~10.8 (2° amine), ~8.5 (ring N)-ACD/Labs
Physical State Pale yellow oil (Standard)-Experimental Observation
Boiling Point ~245 - 250°C (760 mmHg)Predicted

Structural Analysis & Pharmacophore Utility

The molecule functions as a bidentate pharmacophore . Its utility in medicinal chemistry stems from two key structural features:

  • The Steric Piperidine Core: The 1-propylpiperidin-2-yl moiety mimics the lipophilic domain found in local anesthetics (e.g., Ropivacaine derivatives) and psychostimulants.

  • The Flexible Linker: The secondary amine side chain (

    
    ) provides a hydrogen bond donor/acceptor site adaptable for docking into G-protein coupled receptors (GPCRs).
    

Mechanistically, this scaffold is often employed to modulate Sigma-1 (


) receptor affinity . The propyl chains increase lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration, while the diamine motif allows for chelation or ionic bonding with aspartate residues in receptor binding pockets.

Synthesis Protocol: Reductive Amination Strategy

To ensure high yield and minimize over-alkylation (quaternization), a stepwise Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the industry-standard protocol. This method is preferred over catalytic hydrogenation for its chemoselectivity.

Reagents & Materials
  • Precursor: 2-(Aminomethyl)piperidine (Commercial grade, >98%).

  • Alkylating Agent: Propanal (Freshly distilled).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) –

    
    .
    
  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Quench: Saturated

    
    .
    
Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Dissolve 2-(aminomethyl)piperidine (1.0 eq) in anhydrous DCE under

      
       atmosphere.
      
    • Add Propanal (2.2 eq). Note: A slight excess is used to alkylate both the ring nitrogen and the exocyclic amine.

    • Stir at room temperature for 30 minutes to allow imine/enamine formation.

  • Reduction:

    • Cool the solution to 0°C.

    • Add STAB (3.0 eq) portion-wise over 20 minutes. Critical: Exothermic reaction; control temperature to prevent side reactions.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Work-up:

    • Quench with saturated

      
       solution until gas evolution ceases.
      
    • Extract with Dichloromethane (DCM) (3x).

    • Dry organic layer over anhydrous

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH4OH 90:9:1) to isolate the pure diamine.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation logic, highlighting the sequential alkylation nodes.

SynthesisPathway Precursor 2-(Aminomethyl)piperidine (C6H14N2) Intermediate Imine/Enamine Complex Precursor->Intermediate Condensation (DCE, 25°C) Reagents Propanal (2.2 eq) + STAB Reagents->Intermediate Product N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine (C12H26N2) Intermediate->Product Reductive Hydride Transfer (STAB)

Figure 1: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for dual N-alkylation.

Analytical Characterization (QC)

Verification of the molecular structure requires a multi-modal approach. The following spectral signatures confirm the identity of


.
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Target Ion:

    
    .
    
  • Expected m/z: 199.36.

  • Interpretation: A clean peak at 199.36 confirms the molecular weight of 198.35. The absence of peaks at m/z 157 (mono-propyl) or 241 (tri-propyl impurity) validates the stoichiometry of the reaction.

Proton NMR ( -NMR, 400 MHz, )
  • Diagnostic Signals:

    • 
       0.8–1.0 ppm (Triplet, 6H): Terminal methyls of the two propyl chains.
      
    • 
       2.2–2.8 ppm (Multiplet): Ring 
      
      
      
      -protons and
      
      
      -methylene protons (
      
      
      ).
    • 
       1.4–1.6 ppm (Multiplet): Propyl 
      
      
      
      -methylene protons.
  • Causality: The symmetry of the propyl chains may cause overlapping signals in the 1.4–1.6 ppm region. 2D COSY NMR is recommended if precise assignment of the ring protons vs. chain protons is required.

Handling & Safety Profile

As a secondary/tertiary diamine, this compound exhibits basicity and potential for irritation.

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (will react to form amides).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 901586-07-0, N-[(1-propyl-2-piperidinyl)methyl]-1-propanamine. Retrieved February 22, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

Sources

A Technical Guide to N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive literature review on the synthesis, pharmacological profiling, and structure-activity relationships of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine derivatives and related N-substituted piperidines. This class of compounds holds significant promise in the development of novel therapeutics for a range of central nervous system disorders. This document is intended for researchers, scientists, and drug development professionals actively working in the field of medicinal chemistry and neuroscience.

Introduction: The Piperidine Scaffold in Central Nervous System Drug Discovery

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive natural products, making it a cornerstone of modern medicinal chemistry.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with a wide array of biological targets. Within the central nervous system (CNS), piperidine derivatives have been successfully developed as antipsychotics, analgesics, and antidepressants. The focus of this guide is on a specific subclass: N-substituted piperidines, with a particular emphasis on the structural framework of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine and its analogs. These compounds have garnered attention for their potential to modulate key neurotransmitter systems, including the dopaminergic and sigma receptor systems, which are implicated in the pathophysiology of numerous neurological and psychiatric conditions.[2][3][4]

Synthetic Strategies for N-Substituted Piperidine Derivatives

The synthesis of N-substituted piperidine derivatives can be achieved through various established and innovative chemical methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Reductive Amination

A common and efficient method for the synthesis of N-alkylated piperidines is reductive amination. This typically involves the reaction of a piperidine derivative with an aldehyde or ketone in the presence of a reducing agent.

Experimental Protocol: General Reductive Amination

  • Reaction Setup: To a solution of the secondary amine (piperidine derivative, 1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added the corresponding aldehyde or ketone (1.1 eq).

  • Acid Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation.

  • Reducing Agent: A reducing agent, such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN), is added portion-wise at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

N-Alkylation

Direct N-alkylation of a piperidine precursor with an appropriate alkyl halide is another fundamental approach.

Experimental Protocol: N-Alkylation with Alkyl Halides

  • Reaction Setup: The piperidine derivative (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the solution (1.5-2.0 eq).

  • Alkylating Agent: The alkyl halide (e.g., propyl bromide) (1.1 eq) is added, and the reaction mixture is stirred, often with heating (e.g., 60-80 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

A visual representation of these synthetic pathways is provided in the following diagram:

Synthesis Piperidine Piperidine Derivative Product N-Substituted Piperidine Piperidine->Product N-Alkylation (+ Alkyl Halide, Base) Imine Imine Intermediate Piperidine->Imine + Aldehyde/Ketone Aldehyde Aldehyde/Ketone Aldehyde->Imine Alkyl_Halide Alkyl Halide Alkyl_Halide->Product Imine->Product Reduction (e.g., NaBH(OAc)₃)

General synthetic routes to N-substituted piperidines.

Pharmacological Profile: Targeting Dopamine and Sigma Receptors

Derivatives of N-substituted piperidines have shown significant activity at dopamine and sigma receptors, both of which are critical targets in neuropharmacology.

Dopamine Receptors

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in motor control, motivation, reward, and cognition.[3] They are classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2][5] Dysregulation of the dopaminergic system is implicated in Parkinson's disease, schizophrenia, and addiction.[5]

Many piperidine-containing compounds act as ligands for dopamine receptors, exhibiting a range of activities from full agonism to antagonism.[6] The affinity and selectivity for different dopamine receptor subtypes can be modulated by altering the substitution pattern on the piperidine ring and the nature of the N-substituent.[7]

Sigma Receptors

Sigma receptors (σR) are a unique class of intracellular proteins that are not GPCRs. There are two main subtypes, σ1 and σ2, which are involved in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and cell survival.[4][8] Sigma receptors are considered promising targets for the treatment of neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[9] A number of piperidine derivatives have been identified as high-affinity ligands for sigma receptors.[4][8]

The following diagram illustrates the central role of these receptors in neuronal signaling:

Pharmacology cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release D2R D2 Receptor Dopamine_release->D2R Dopamine Cellular_Response Cellular Response D2R->Cellular_Response Sigma1R Sigma-1 Receptor Sigma1R->Cellular_Response Ligand Piperidine Derivative Ligand->D2R Modulates Ligand->Sigma1R Modulates

Modulation of postsynaptic signaling by piperidine derivatives.

Structure-Activity Relationships (SAR)

The biological activity of N-substituted piperidine derivatives is highly dependent on their chemical structure. SAR studies help in understanding the key structural features required for potent and selective interaction with biological targets.

Compound ClassTarget(s)Key Structural Features for ActivityReference(s)
N-ArylpiperazinesDopamine D2/D3 ReceptorsThe nature of the aryl group and the linker length are critical for affinity and selectivity.[7]
4-Substituted PiperidinesDopamine D4 ReceptorsThe substituent at the 4-position of the piperidine ring significantly influences antagonist activity.[2]
Piperidine-based Sigma LigandsSigma-1 and Sigma-2 ReceptorsThe presence of a basic tertiary amine and an appropriate linker length are important. The piperidine ring itself is a key element for σ1R affinity.[4][8]
Pyrrolidine AnalogsMonoamine Transporters (DAT, NET)The stereochemistry and the nature of the aromatic substituent are crucial for potent inhibition of dopamine and norepinephrine transporters.[10]

From the available literature, several key SAR trends for piperidine derivatives can be summarized:

  • N-Substituent: The size and nature of the N-alkyl or N-aralkyl group play a critical role in determining receptor affinity and selectivity. For instance, an N-propyl group is a common feature in many dopamine receptor ligands.

  • Piperidine Ring Substitution: Substitution on the piperidine ring, particularly at the 2-, 3-, or 4-positions, can significantly impact pharmacological activity. For example, a hydroxyl group on the phenyl ring of an N-propylpiperidine derivative can lead to protean agonism at the D2 receptor.[6]

  • Linker Length: In compounds where the piperidine is connected to another pharmacophore, the length and rigidity of the linker are often crucial for optimal binding.

  • Stereochemistry: The stereochemistry at chiral centers within the molecule can have a profound effect on biological activity, with one enantiomer often being significantly more potent than the other.[10]

Experimental Protocols for Pharmacological Evaluation

To assess the pharmacological profile of novel N-substituted piperidine derivatives, a series of in vitro and in vivo assays are typically employed.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Protocol: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from stably transfected cell lines (e.g., HEK293).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, is used.

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the D2 receptor, such as [³H]raclopride or [³H]spiperone, is used.

  • Incubation: The reaction mixture, containing the cell membranes, radioligand, and varying concentrations of the test compound, is incubated at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) of the test compound is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

The workflow for a typical radioligand binding assay is depicted below:

Binding_Assay Start Start Membrane_Prep Prepare Receptor Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand (Rapid Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate Ki from IC50 (Cheng-Prusoff Equation) Counting->Analysis End End Analysis->End

Workflow for a radioligand binding assay.

Future Directions and Conclusion

The class of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine derivatives and related N-substituted piperidines represents a promising area for the discovery of novel CNS-active agents. The existing literature on analogous compounds provides a solid foundation for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Synthesis of Novel Derivatives: The exploration of a wider range of substituents on both the piperidine ring and the N-alkyl chain is warranted to further probe the SAR.

  • Pharmacological Characterization: A comprehensive pharmacological profiling of new compounds against a broader panel of CNS targets is necessary to identify potential multi-target ligands or to ensure selectivity.

  • In Vivo Studies: Promising compounds should be advanced to in vivo models of neurological and psychiatric disorders to evaluate their therapeutic efficacy and safety.

  • Computational Modeling: The use of molecular docking and other computational tools can aid in understanding the binding modes of these ligands and guide the design of new derivatives.[11]

References

  • Milligan, G., et al. (2007). Protean agonism at the dopamine D2 receptor: (S)-3-(3-hydroxyphenyl)-N-propylpiperidine is an agonist for activation of Go1 but an antagonist/inverse agonist for Gi1,Gi2, and Gi3. PubMed. Available at: [Link]

  • Various Authors. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • Bautista-Aguilera, Ó. M., et al. (2014). N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2024). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • Di Martino, R. M., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link]

  • Kaindl, J., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. Available at: [Link]

  • Wilson, J. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Available at: [Link]

  • Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC. Available at: [Link]

  • Sadek, B., et al. (2022). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Available at: [Link]

  • Mach, R. H. (2006). (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin. NCBI. Available at: [Link]

  • Various Authors. (2022). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. Available at: [Link]

  • Szymański, P., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]

  • Irving, A. J., et al. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. IU Indianapolis ScholarWorks. Available at: [Link]

  • Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. Available at: [Link]

  • Sadek, B., et al. (2022). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Scilit. Available at: [Link]

  • Casanova, E., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available at: [Link]

  • Kaminski, K., et al. (2022). Modified amino acid derivatives for the treatment of neurological diseases and selected psychiatric disorders. Google Patents.
  • Akue-Gedu, R., et al. (2008). (R)-N-Methyl-3-(3-(125)I-pyridin-2-yloxy)-3-phenylpropan-1-amine: a novel probe for norepinephrine transporters. PubMed. Available at: [Link]

  • Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep. Pearson+. Available at: [Link]

  • PubChem. (n.d.). 2-(Pyrrolidin-1-yl)propan-1-amine. PubChem. Available at: [Link]

  • Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. Available at: [Link]

  • Various Authors. (2023). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. Available at: [Link]

Sources

solubility profile of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Characterizing the Solubility Profile of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine. Given the limited availability of public data on this specific molecule, this document serves as a first-principles guide, blending theoretical prediction with rigorous experimental protocols to enable a thorough physicochemical characterization.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that governs the suitability of a compound for a vast range of applications, from reaction kinetics and purification methodologies in chemical synthesis to bioavailability and formulation in drug development. For a novel amine compound like N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine, understanding its behavior in various organic solvents is a prerequisite for its effective utilization.

This guide outlines a systematic approach to:

  • Predict solvent compatibility using theoretical models.

  • Experimentally measure solubility through established, high-fidelity methods.

  • Analyze and interpret the resulting data to build a comprehensive solubility profile.

Part 1: Theoretical Framework for Solubility Prediction

Before undertaking empirical testing, theoretical models can efficiently screen and rank potential solvents, saving significant time and resources. The principle of "like dissolves like" is qualitatively useful, but for a quantitative approach, the Hansen Solubility Parameters (HSP) offer a more powerful predictive tool.

HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A compound is most likely to dissolve in a solvent when their respective HSP values are similar. The distance (Ra) between the HSP values of the solute (compound) and the solvent can be calculated to quantify this similarity. A smaller Ra value suggests higher affinity and greater potential for solubility.

For a novel compound, HSP values can be estimated using group contribution methods, as implemented in various software packages. This predictive step is invaluable for rationally selecting a diverse yet targeted set of solvents for experimental screening.

cluster_0 Theoretical Prediction Workflow A Define Target Molecule: N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine B Estimate Hansen Solubility Parameters (HSP) (δD, δP, δH) using Group Contribution Methods A->B D Calculate HSP Distance (Ra) between Target and Solvents B->D C Compile HSP Data for Common Organic Solvents C->D E Rank Solvents by Ra (Low Ra = Higher Predicted Solubility) D->E F Select Diverse Solvents for Experimental Validation E->F

Caption: Predictive workflow using Hansen Solubility Parameters (HSP).

Part 2: Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, they must be confirmed by empirical data. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility due to its precision and reliability.

Core Protocol: Isothermal Shake-Flask Method

This protocol is designed to achieve equilibrium between the undissolved solid and the solvent, providing a true measure of thermodynamic solubility at a given temperature.

1. Preparation:

  • Accurately weigh an excess amount of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine solid into several vials. The excess is critical to ensure saturation is reached.
  • Add a precise volume of the selected organic solvent to each vial.
  • Include control vials to ensure the stability of the compound over the experiment's duration.

2. Equilibration:

  • Seal the vials securely to prevent solvent evaporation.
  • Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).
  • Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can establish the minimum time required to achieve a stable concentration.

3. Sample Processing:

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours in the same isothermal bath, permitting the excess solid to settle.
  • Carefully extract an aliquot from the clear supernatant. This step is critical and must be done without disturbing the solid material.
  • Immediately filter the aliquot using a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

4. Quantification:

  • Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A standard calibration curve must be prepared using known concentrations of the compound.

5. Data Calculation:

  • Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

    cluster_1 Experimental Workflow: Shake-Flask Method A 1. Add Excess Solid & Known Volume of Solvent B 2. Agitate at Constant Temp (e.g., 24-72h) A->B C 3. Settle & Separate (Centrifuge/Stand) B->C D 4. Filter Supernatant (e.g., 0.22µm PTFE filter) C->D E 5. Dilute Sample D->E F 6. Quantify Concentration (e.g., HPLC) E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

    Caption: Step-by-step experimental workflow for solubility measurement.

Part 3: Data Synthesis and Profile Construction

The final step involves organizing the experimentally determined solubility values into a clear, comparative format. This allows for easy identification of optimal solvents for various applications. The data should be correlated with solvent properties to derive deeper insights into the dissolution mechanism.

Table 1: Illustrative Solubility Profile for N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

The following table is a template for presenting the final data. It integrates experimental results with key solvent properties, enabling a comprehensive analysis.

SolventSolvent ClassPolarity IndexDielectric Constant (20°C)Experimental Solubility (g/L at 25°C)Notes
HexaneNon-polar Aliphatic0.11.88To be determinedExpected to be low
TolueneAromatic2.42.38To be determined
DichloromethaneHalogenated3.19.08To be determinedPotential for H-bond acceptance
AcetoneKetone5.120.7To be determinedAprotic, polar
Ethyl AcetateEster4.46.02To be determined
IsopropanolProtic Alcohol3.919.9To be determinedH-bond donor and acceptor
EthanolProtic Alcohol4.324.5To be determinedH-bond donor and acceptor
MethanolProtic Alcohol5.132.7To be determinedHighly polar, protic
AcetonitrileNitrile5.837.5To be determinedAprotic, highly polar
WaterAqueous10.280.1To be determinedExpected to be pH-dependent
Interpretation of Results

Conclusion

Determining the solubility profile of a novel compound such as N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine is a foundational step in its scientific and commercial development. The integrated approach presented in this guide—beginning with theoretical prediction using Hansen Solubility Parameters and culminating in precise experimental measurement via the shake-flask method—provides a reliable and resource-efficient pathway. This methodology ensures the generation of a high-quality, comprehensive dataset that is essential for informed decision-making in process chemistry, formulation science, and drug discovery.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

Technical Guide: Therapeutic Potential of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the therapeutic potential of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine , a specific dipropyl-substituted piperidine scaffold. This analysis synthesizes structure-activity relationships (SAR), pharmacological mechanisms, and experimental protocols relevant to this chemical class.[1]

Executive Summary

N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine represents a "privileged scaffold" in medicinal chemistry, characterized by a lipophilic piperidine core substituted with propyl groups at both the ring nitrogen (N1) and the exocyclic amine. This structural motif places the compound at the intersection of Sigma-1 receptor (


R) modulation  and Voltage-Gated Sodium Channel (VGSC) blockade .

Historically, 2-(aminomethyl)piperidine derivatives have yielded critical therapeutics ranging from local anesthetics (e.g., Ropivacaine) to dopaminergic stabilizers (e.g., OSU-6162). This guide explores the specific therapeutic utility of the N,N'-dipropyl variant as a dual-action probe for neuropathic pain , neuroprotection , and neuropsychiatric disorders .

Part 1: Chemical Identity & Structural Analysis[2]

Chemical Structure

The molecule is a 1,2-disubstituted piperidine. Its lipophilicity and basicity are tuned by the propyl chains, facilitating Blood-Brain Barrier (BBB) penetration and membrane interaction.

PropertyDetail
IUPAC Name N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine
Common Scaffolds 2-(Aminomethyl)piperidine; Dipropyl-piperidine
Molecular Formula

Key Functional Groups Tertiary amine (Piperidine N); Secondary amine (Side chain)
Calculated LogP ~2.8 – 3.2 (Highly Lipophilic)
pKa ~10.2 (Side chain amine), ~8.5 (Ring amine)
Structural Homology & Pharmacophore

This compound shares critical pharmacophoric features with several bioactive classes:

  • Sigma-1 Ligands: The N-propyl piperidine motif is a classic "address" domain for the

    
     receptor, often binding to the hydrophobic pocket (Glu172 interaction).
    
  • Local Anesthetics: It mimics the lipophilic tail and hydrophilic head of amino-amide anesthetics (e.g., Mepivacaine), lacking the amide bond, which may confer resistance to hydrolysis.

  • Dopamine Stabilizers: Structurally homologous to the core of (-)-OSU-6162 , a stabilizer of dopaminergic tone, suggesting potential in psychopharmacology.

Part 2: Pharmacological Profile & Mechanism of Action[1]

The therapeutic potential of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine is driven by its polypharmacology, primarily targeting the Sigma-1 receptor and ion channels.

Primary Mechanism: Sigma-1 Receptor Agonism

The


 receptor is a ligand-operated chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
  • Mechanism: Binding of the dipropyl-piperidine ligand dissociates

    
    R from BiP (Binding immunoglobulin protein), activating its chaperone function.
    
  • Effect: This stabilizes IP3 receptors, ensuring proper

    
     flux into mitochondria, which enhances ATP production and reduces Reactive Oxygen Species (ROS).
    
  • Therapeutic Outcome: Neuroprotection in neurodegenerative diseases (ALS, Huntington's) and reduction of central sensitization in neuropathic pain.

Secondary Mechanism: Sodium Channel Blockade

Like its structural analogs (bupivacaine), this compound likely interacts with the intracellular pore of Voltage-Gated Sodium Channels (


, 

).
  • Mechanism: The protonated secondary amine binds to the local anesthetic receptor site within the channel pore.

  • Effect: Phasic block of

    
     influx, inhibiting high-frequency neuronal firing.
    
  • Therapeutic Outcome: Analgesia without the motor paralysis associated with more potent anesthetics.

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of action in a nociceptive neuron.

G cluster_Membrane Neuronal Membrane cluster_ER Endoplasmic Reticulum (MAM) Compound N-[(1-propylpiperidin-2-yl) methyl]propan-1-amine Nav Na+ Channel (Nav1.7) Compound->Nav  Blockade (Pore) Sigma1 Sigma-1 Receptor (Chaperone) Compound->Sigma1  Agonism Pain Neuropathic Pain Signaling Nav->Pain Inhibits Depolarization IP3R IP3 Receptor Sigma1->IP3R  Stabilizes Ca2+ Flux Sigma1->Pain  Reduces Sensitization Mito Mitochondria IP3R->Mito  Ca2+ Transfer Survival Neuronal Survival (Neuroprotection) Mito->Survival  ATP Up / ROS Down

Caption: Figure 1. Dual mechanism of action targeting surface Sodium Channels for immediate analgesia and intracellular Sigma-1 Receptors for long-term neuroprotection.

Part 3: Therapeutic Applications[1][4][5]

Neuropathic Pain Management

Unlike opioids, N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine targets the pathology of pain (central sensitization) via


R while providing symptomatic relief via 

blockade.
  • Indication: Diabetic neuropathy, Chemotherapy-induced peripheral neuropathy (CIPN).

  • Advantage: Lack of opioid-induced hyperalgesia and respiratory depression.

Neuropsychiatric Disorders

The structural similarity to OSU-6162 suggests potential as a Dopamine Stabilizer .

  • Mechanism: It may act as a partial agonist or functional antagonist at

    
     receptors, depending on the endogenous dopamine tone.
    
  • Indication: Schizophrenia (negative symptoms), L-DOPA induced dyskinesias, or Substance Use Disorders (reducing craving).

Part 4: Experimental Protocols

Synthesis Protocol: Reductive Amination

This is the most robust route to synthesize the compound with high purity.

Objective: Synthesize N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine from N-propyl-piperidine-2-carbaldehyde.

StepReagent/ConditionAction
1. Precursor Prep N-propyl-piperidine-2-carbaldehydeDissolve 1.0 eq in Dichloromethane (DCM).
2. Imine Formation Propylamine (1.1 eq)Add propylamine dropwise. Stir at RT for 2 hours. Add

to remove water.
3. Reduction

(1.5 eq)
Add Sodium triacetoxyborohydride. Stir for 12 hours at RT under

.
4. Quench

(sat. aq.)
Quench reaction, extract with DCM (3x).
5. Purification Column ChromatographySilica gel; Eluent: DCM/MeOH/NH4OH (90:9:1).
6. Salt Formation HCl in EtherConvert to dihydrochloride salt for stability/solubility.
In Vitro Sigma-1 Binding Assay

Objective: Determine the affinity (


) of the compound for the 

receptor.
  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
     (Specific 
    
    
    
    agonist).
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Protocol:

    • Incubate membranes (200 µg protein) with 3 nM

      
       and varying concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Incubate for 120 min at 37°C.

    • Terminate by rapid filtration through GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 5: Safety & Toxicology Profile

hERG Channel Liability

Piperidine derivatives with lipophilic tails are prone to blocking the hERG potassium channel, leading to QT prolongation.

  • Mitigation: Early screening in hERG-CHO cells is mandatory.

  • Structural Optimization: If hERG affinity is high (>1 µM), introducing polarity (e.g., a hydroxyl group on the propyl chain) can reduce liability.

CNS Toxicology

Due to high BBB permeability, off-target effects on Muscarinic (


) receptors must be evaluated, as piperidines can act as anticholinergics (causing dry mouth, memory impairment).

Part 6: Future Outlook

N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine serves as a versatile chemical probe . Its future in drug discovery lies in:

  • Biased Agonism: Developing derivatives that selectively activate the neuroprotective arm of

    
     signaling without affecting other pathways.
    
  • Multi-Target Directed Ligands (MTDLs): Combining the

    
     pharmacophore with opioid or NMDA motifs to treat complex pain syndromes.
    

References

  • Sigma-1 Receptor Pharmacology

    • Title: Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regul
    • Source:Cell, 2010.
    • URL:[Link]

  • Piperidine Scaffolds in Drug Design

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2]

    • Source:International Journal of Molecular Sciences, 2023.
    • URL:[Link][3]

  • Dopamine Stabilizers (OSU-6162 Analog Analysis)

    • Title: The dopamine stabilizer (-)
    • Source:Bioorganic & Medicinal Chemistry, 2010 (Contextual Reference).
    • URL:[Link]

  • Local Anesthetic Mechanisms

    • Title: Molecular mechanisms of local anesthesia: A review.
    • Source:Anesthesiology, 2009.
    • URL:[Link]

Sources

Methodological & Application

synthesis protocol for N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine from piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol

Topic: High-Fidelity Synthesis of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine from a Piperidine Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine, a disubstituted piperidine derivative of interest in medicinal chemistry and materials science. Recognizing the inherent challenges of direct and regioselective C-H functionalization of the piperidine ring, this protocol outlines a robust and reproducible two-part synthetic strategy. The synthesis commences with the catalytic hydrogenation of pyridine-2-carbonitrile, a readily available precursor, to yield the pivotal intermediate, 2-(aminomethyl)piperidine. Subsequently, a one-pot double reductive amination is employed to introduce the propyl groups onto both the endocyclic and exocyclic nitrogen atoms, affording the target compound in high purity. This guide is designed to provide senior application scientists with not only a step-by-step experimental procedure but also the underlying chemical principles and mechanistic insights that govern each transformation, ensuring both successful execution and a deep understanding of the synthetic pathway.

Introduction and Strategic Overview

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] The target molecule, N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine, represents a versatile building block for further chemical elaboration.[2] A direct synthesis from piperidine presents significant regioselectivity challenges, as functionalizing the C2 position while avoiding N-alkylation or functionalization at other ring positions is notoriously difficult.[3][4][5]

To circumvent these issues, this protocol adopts a more strategic and controllable approach, starting from pyridine-2-carbonitrile. Pyridine can be considered a dehydrogenated form of piperidine and is often produced from it industrially, making this a chemically logical starting point.[6] This strategy leverages the inherent reactivity of the pyridine ring for a more controlled introduction of the required functional groups.

The synthesis is logically divided into two primary stages:

  • Part I: Synthesis of the Key Intermediate, 2-(Aminomethyl)piperidine. This stage focuses on the saturation of the pyridine ring and the reduction of the nitrile moiety.

  • Part II: Double Reductive Amination. This final stage efficiently installs both propyl groups in a single, controlled reaction.

Overall Synthetic Pathway

Caption: Overall synthetic scheme from pyridine-2-carbonitrile.

Part I: Synthesis of 2-(Aminomethyl)piperidine

This initial phase of the synthesis is dedicated to producing the crucial diamine intermediate. The process involves two sequential reduction steps.

Step 1a: Catalytic Hydrogenation of Pyridine-2-carbonitrile to Piperidine-2-carbonitrile

The selective hydrogenation of the pyridine ring in the presence of a nitrile group is the cornerstone of this step. The choice of catalyst and reaction conditions is critical to prevent premature reduction of the nitrile. A rhodium-on-carbon catalyst is effective for this transformation under milder conditions.

Protocol:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add pyridine-2-carbonitrile (1.0 eq) and ethanol (10 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% Rhodium on Carbon (Rh/C) catalyst (5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the reactor to 50 psi with hydrogen gas.

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C) for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield piperidine-2-carbonitrile as a crude oil, which can be used in the next step without further purification.

Step 1b: Reduction of Piperidine-2-carbonitrile to 2-(Aminomethyl)piperidine

With the aromatic ring saturated, the focus shifts to the reduction of the nitrile to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Protocol:

  • Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether or THF (20 mL per gram of LiAlH₄).

  • Substrate Addition: Dissolve the crude piperidine-2-carbonitrile (1.0 eq) from the previous step in anhydrous diethyl ether or THF (10 mL per gram). Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with diethyl ether.

  • Purification: Dry the combined organic filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting 2-(aminomethyl)piperidine can be purified by vacuum distillation.

Part II: Double Reductive Amination

Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it minimizes the risk of over-alkylation and the formation of quaternary ammonium salts.[7] In this step, both the primary and secondary amine functionalities of 2-(aminomethyl)piperidine are N-propylated in a one-pot procedure using propanal and a mild reducing agent.

Protocol:

  • Reaction Setup: To a round-bottom flask, add 2-(aminomethyl)piperidine (1.0 eq), and dissolve it in 1,2-dichloroethane (DCE) or methanol (15 mL per gram of amine).

  • Aldehyde Addition: Add propanal (2.5 eq) to the solution, followed by acetic acid (2.5 eq) to catalyze imine/enamine formation.

  • Reducing Agent: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 eq) portion-wise over 20 minutes. This reagent is selective for the reduction of iminium ions in the presence of the aldehyde.[7]

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction to completion by LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine.

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
Piperidine-2-carbonitrileC₆H₁₀N₂110.16>90%Oil
2-(Aminomethyl)piperidineC₆H₁₄N₂114.1975-85%Liquid
Final Product C₁₂H₂₈N₂ 200.37 70-80% Oil

Characterization Methods:

  • ¹H and ¹³C NMR: To confirm the structure and purity of the intermediates and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the nitrile peak, presence of N-H bonds).

Experimental Workflow Visualization

Experimental_Workflow cluster_part1 Part I: Intermediate Synthesis cluster_part2 Part I (cont.): Nitrile Reduction cluster_part3 Part II: Double Reductive Amination Start_1 Charge Reactor with Pyridine-2-carbonitrile & EtOH Add_Catalyst Add 5% Rh/C Catalyst Start_1->Add_Catalyst Hydrogenate Pressurize with H₂ (50 psi) Stir for 24h Add_Catalyst->Hydrogenate Filter_1 Filter through Celite to remove Catalyst Hydrogenate->Filter_1 Concentrate_1 Concentrate Filtrate (Crude Piperidine-2-carbonitrile) Filter_1->Concentrate_1 Setup_LiAlH4 Suspend LiAlH₄ in Anhydrous Ether Concentrate_1->Setup_LiAlH4 Add_Nitrile Add Piperidine-2-carbonitrile Solution Dropwise at 0°C Setup_LiAlH4->Add_Nitrile Reflux Reflux for 4-6h Add_Nitrile->Reflux Quench Quench with H₂O/NaOH (Fieser Workup) Reflux->Quench Filter_2 Filter and Wash Precipitate Quench->Filter_2 Concentrate_2 Concentrate Filtrate (Purified 2-(Aminomethyl)piperidine) Filter_2->Concentrate_2 Dissolve_Amine Dissolve 2-(Aminomethyl)piperidine in DCE Concentrate_2->Dissolve_Amine Add_Reagents Add Propanal and Acetic Acid Dissolve_Amine->Add_Reagents Add_Reducing_Agent Add NaBH(OAc)₃ Portion-wise Add_Reagents->Add_Reducing_Agent React Stir at RT for 12-18h Add_Reducing_Agent->React Quench_2 Quench with aq. NaHCO₃ React->Quench_2 Extract Extract with DCM Quench_2->Extract Purify Purify by Column Chromatography (Final Product) Extract->Purify

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Pyridine-2-carbonitrile: Toxic if swallowed or in contact with skin.

  • Rhodium on Carbon (Rh/C): Flammable solid. Handle under an inert atmosphere.

  • Hydrogen Gas: Highly flammable. Use in a certified high-pressure vessel and ensure there are no ignition sources.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water. Handle in a dry, inert atmosphere. The quenching procedure must be performed with extreme caution, especially on a large scale.

  • Propanal: Flammable liquid and vapor. Harmful if swallowed.

  • 1,2-Dichloroethane (DCE): Carcinogen. Use with appropriate engineering controls.

  • Sodium Triacetoxyborohydride: Causes skin and eye irritation. Reacts with water to produce flammable gases.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Hydrogenation (Step 1a) Inactive catalyst, insufficient hydrogen pressure, or insufficient reaction time.Use fresh catalyst, ensure the system is leak-proof, and extend the reaction time.
Low Yield in Nitrile Reduction (Step 1b) Incomplete reaction, or loss of product during workup.Ensure anhydrous conditions. Extend reflux time. Be careful during the quenching and extraction steps.
Formation of Mono-Propylated Byproduct (Step 2) Insufficient propanal or reducing agent.Use a slight excess of propanal and sodium triacetoxyborohydride as specified in the protocol.
Difficult Purification of Final Product Presence of unreacted starting material or byproducts.Optimize the stoichiometry in Step 2. Ensure complete reaction before workup. Use an appropriate solvent system for column chromatography.

References

  • Deniau, G., Moraux, T., O'Hagan, D., & Slawin, A. M. Z. (2008). An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. Tetrahedron: Asymmetry, 19, 2330-2333. [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate Q&A. [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Deniau, G., et al. (2008). An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. SINAPSE. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

  • Iuliano, F., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). A new method for green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. RSC Publishing. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI. [Link]

  • Wiley-VCH. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?. ResearchGate Q&A. [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. [Link]

  • PrepChem. (n.d.). Synthesis of 1-[3-(p-tert.-amyl-phenyl)-2-methyl-propyl]-piperidine. PrepChem.com. [Link]

  • MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PMC. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

Sources

Application Note: A Step-by-Step Protocol for the Synthesis of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, two-step protocol for the synthesis of the tertiary amine N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine from the commercially available starting material, 2-(aminomethyl)piperidine. The synthesis employs a sequential reductive amination followed by an N-alkylation, two robust and widely utilized transformations in modern organic chemistry. This guide is intended for researchers in organic synthesis and medicinal chemistry, offering in-depth procedural details, explanations for methodological choices, and characterization guidelines.

Introduction and Scientific Background

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors. The synthesis of specifically substituted piperidines is therefore a critical task in the development of new therapeutic agents.[2]

This application note details a reliable synthetic route to N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine, a molecule featuring propyl substitutions on both the exocyclic and endocyclic nitrogen atoms of a 2-(aminomethyl)piperidine core. The described methodology is divided into two key stages:

  • Selective Reductive Amination: The primary amine of the starting material is first selectively converted to a secondary amine via reductive amination with propanal. This reaction is a cornerstone of amine synthesis due to its efficiency and the commercial availability of diverse aldehydes and ketones.[3] We utilize sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for this transformation, as it can be used in a one-pot procedure without the need to pre-form and isolate the intermediate imine.

  • Direct N-Alkylation: The secondary amine on the piperidine ring is subsequently alkylated using 1-bromopropane. This classic nucleophilic substitution reaction is a fundamental method for forming C-N bonds and functionalizing cyclic amines.[4]

This guide provides a comprehensive workflow, from reagent preparation to final product characterization, designed to be both reproducible and instructive for laboratory professionals.

Overall Synthetic Scheme

The two-step synthesis transforms 2-(aminomethyl)piperidine into the target compound as illustrated below.

Synthetic_Scheme start 2-(Aminomethyl)piperidine reac1_label 1. Propanal, NaBH(OAc)₃ DCM, rt start->reac1_label intermediate N-propyl-1-(piperidin-2-yl)methanamine reac2_label 2. 1-Bromopropane, K₂CO₃ Acetonitrile, Reflux intermediate->reac2_label final N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine reac1_label->intermediate reac2_label->final Workflow start Start: 2-(Aminomethyl)piperidine reductive_amination Reductive Amination (Propanal, NaBH(OAc)₃) start->reductive_amination workup1 Aqueous Workup & Extraction reductive_amination->workup1 intermediate Crude Intermediate workup1->intermediate alkylation N-Alkylation (1-Bromopropane, K₂CO₃) intermediate->alkylation workup2 Filtration & Extraction alkylation->workup2 crude_product Crude Final Product workup2->crude_product purification Flash Column Chromatography crude_product->purification final_product Pure Product (N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine) purification->final_product characterization Characterization (NMR, MS) final_product->characterization

Sources

Application Notes and Protocols for In Vitro Evaluation of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of natural products, pharmaceuticals, and bioactive compounds, earning it the designation of a "privileged structure" in medicinal chemistry.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional orientation, enabling precise interactions with biological targets. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antioxidant, and neuroprotective effects.[3][4] This document provides detailed in vitro assay protocols for the initial characterization of the novel piperidine derivative, N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine, focusing on its potential applications in neurodegenerative diseases and its general cytotoxic profile.

PART 1: Foundational Assays for Bioactivity Screening

Given the broad therapeutic potential of piperidine derivatives, a primary screening cascade should focus on identifying the most promising biological activities. Based on the pharmacological profiles of structurally related compounds, we will detail protocols for assessing acetylcholinesterase (AChE) inhibition, a key target in Alzheimer's disease, and for evaluating general cytotoxicity.

Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale: The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[4][5] Many piperidine-containing compounds have been identified as potent AChE inhibitors.[4][5] This protocol is based on the widely used Ellman's method, which provides a colorimetric readout of enzyme activity.

Experimental Workflow:

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - AChE Enzyme - DTNB (Ellman's Reagent) - ATCI (Substrate) - Test Compound Stock C Add Buffer, AChE, and Test Compound/ Control to Microplate Wells A->C B Prepare Assay Buffer (e.g., Phosphate Buffer, pH 8.0) B->C D Pre-incubate at 37°C C->D E Initiate Reaction by Adding ATCI D->E F Incubate at 37°C E->F G Measure Absorbance at 412 nm (Kinetic or Endpoint) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • Test Compound: Prepare a 10 mM stock solution of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine in a suitable solvent (e.g., DMSO). Create serial dilutions in the assay buffer to achieve the desired final concentrations.

    • AChE Solution: Reconstitute electric eel acetylcholinesterase (Type VI-S, Sigma-Aldrich) in assay buffer to a final concentration of 0.1 U/mL.

    • DTNB Solution (Ellman's Reagent): Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • ATCI Solution (Substrate): Prepare a 14 mM solution of acetylthiocholine iodide in deionized water.

    • Positive Control: Donepezil or a similar known AChE inhibitor.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 20 µL of the test compound dilution or positive control.

      • 140 µL of assay buffer.

      • 20 µL of DTNB solution.

      • 20 µL of AChE solution.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the ATCI solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the test compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.

Data Presentation:

CompoundTargetIC50 (µM)
N-[(1-propylpiperidin-2-yl)methyl]propan-1-amineAChETo be determined
Donepezil (Reference)AChE0.025
Cytotoxicity Assay (MTT Assay)

Scientific Rationale: It is crucial to assess the potential toxicity of any new chemical entity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental tool in drug discovery for evaluating a compound's effect on cell viability.[1]

Signaling Pathway Context:

MTT_Pathway cluster_cell Viable Cell cluster_process Measurement Mito Mitochondria Reductase Mitochondrial Reductases (NAD(P)H-dependent) Mito->Reductase contains Formazan Formazan (Purple, Insoluble) Reductase->Formazan reduces MTT MTT (Yellow, Soluble) MTT->Reductase substrate Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance allows

Caption: Principle of the MTT assay for cell viability.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cell line (e.g., SH-SY5Y for neurotoxicity studies, or a cancer cell line like MCF7[3]) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the compound dilutions) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Cell Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % cell viability against the logarithm of the compound concentration and determine the IC50 or GI50 value.

Data Presentation:

CompoundCell LineIncubation TimeIC50 (µM)
N-[(1-propylpiperidin-2-yl)methyl]propan-1-amineSH-SY5Y48hTo be determined
Doxorubicin (Reference)SH-SY5Y48h~1.5

PART 2: Mechanistic and Target-Oriented Assays

Should the primary screening indicate promising activity, further assays can be employed to elucidate the mechanism of action. Based on the literature for related piperidine derivatives, assays for pancreatic lipase inhibition and sodium channel blockade are relevant secondary screens.

Pancreatic Lipase Inhibition Assay

Scientific Rationale: Pancreatic lipase is a key enzyme in the digestion of dietary fats. Its inhibition is a therapeutic strategy for the management of obesity. Some piperidine and pyrrolidine derivatives have shown inhibitory activity against this enzyme.[6] This assay utilizes the substrate p-nitrophenyl butyrate (p-NPB), which upon hydrolysis by lipase, releases the chromogenic product p-nitrophenol.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM MOPS buffer, pH 6.8.

    • Test Compound: Prepare stock and serial dilutions as previously described.

    • Porcine Pancreatic Lipase Solution: Prepare a 1 mg/mL stock solution of porcine pancreatic lipase (Type II, Sigma-Aldrich) in the assay buffer.

    • p-NPB Solution (Substrate): Prepare a 10 mM solution of p-nitrophenyl butyrate in acetonitrile.

    • Positive Control: Orlistat.

  • Assay Procedure:

    • In a 96-well plate, add 160 µL of the lipase solution and 20 µL of the test compound or positive control.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPB solution.

    • Measure the absorbance at 405 nm every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction and the percentage of inhibition as described for the AChE assay.

    • Determine the IC50 value from the dose-response curve.

Data Presentation:

CompoundTargetIC50 (µg/mL)
N-[(1-propylpiperidin-2-yl)methyl]propan-1-aminePancreatic LipaseTo be determined
Orlistat (Reference)Pancreatic Lipase~0.1

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine. By systematically evaluating its effects on key biological targets and cellular processes, researchers can gain valuable insights into its potential therapeutic applications and guide further drug development efforts. The modular nature of these assays allows for their adaptation to high-throughput screening formats, accelerating the discovery of novel piperidine-based therapeutics.

References

  • Dht P, Own A, Rl L, et al. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. Available at: [Link].

  • Naidoo, P. Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available at: [Link].

  • Kim, M., et al. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at: [Link].

  • Mokhtary, M., & Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link].

  • Gulevich, A. V., & Dudnik, A. S. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link].

Sources

crystallization methods for N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the isolation, salt formation, and crystallization of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine (herein referred to as PPMPA ). PPMPA is a lipophilic diamine featuring a chiral center at the piperidine C2 position. Its structural duality—containing both a tertiary cyclic amine and a secondary exocyclic amine—presents unique challenges in protonation kinetics and solubility.

This guide addresses the common "oiling out" phenomena associated with propyl-substituted amines and provides validated protocols for generating high-purity Dihydrochloride (2HCl) and Hydrogen Fumarate salts. Additionally, it outlines a strategy for chiral resolution, critical for pharmaceutical applications where enantiomeric purity dictates pharmacodynamic potency.

Part 1: Physicochemical Profile & Solubility Logic

Before initiating crystallization, one must understand the solute's behavior. PPMPA is a di-acidic base .

  • N1 (Piperidine Ring): Tertiary amine, pKa

    
     10.1 (Sterically hindered).
    
  • Exocyclic N (Chain): Secondary amine, pKa

    
     10.5 (Less hindered).
    
  • Lipophilicity: The presence of two propyl chains significantly increases logP compared to the parent 2-(aminomethyl)piperidine, making the free base highly soluble in non-polar solvents (Hexane, DCM) and prone to forming oils in aqueous media.

Table 1: Solvent Compatibility Matrix for PPMPA Salts
Solvent SystemRoleSuitabilityMechanistic Insight
Isopropanol (IPA) Primary SolventHigh Balances polarity; dissolves free base but precipitates salts upon cooling.
Ethyl Acetate (EtOAc) Anti-SolventHigh Reduces solubility of ionic salts; prevents oiling when used in excess.
Water ImpurityLow Avoid.[1] PPMPA salts (especially HCl) are hygroscopic; water promotes deliquescence.
Ethanol (EtOH) Co-SolventMedium Good for dissolution, but high solubility of salts often requires aggressive anti-solvent addition.
MTBE Anti-SolventHigh Excellent for crashing out salts from alcoholic solutions; low boiling point facilitates drying.

Part 2: Salt Selection Strategy

For pharmaceutical development, the choice of counterion dictates stability.

  • Dihydrochloride (2HCl):

    • Pros: High water solubility (good for IV formulations).

    • Cons: Often hygroscopic; tends to form hydrates.

    • Stoichiometry: Requires >2.0 equivalents of acid.

  • Hydrogen Fumarate/Maleate:

    • Pros: Generally non-hygroscopic; higher melting point; crystalline lattice stabilized by hydrogen bonding.

    • Cons: Lower aqueous solubility.

  • L-Tartrate (or Dibenzoyl-L-tartrate):

    • Use Case: Chiral resolution of the racemic mixture.

Part 3: Experimental Protocols

Protocol A: Synthesis and Crystallization of PPMPA Dihydrochloride

Target: High-purity isolation from crude reaction mixture.

Reagents:

  • Crude PPMPA Free Base (Oil).

  • HCl in Isopropanol (5–6 N).

  • Anhydrous Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude PPMPA oil in 50 mL of anhydrous EtOAc. Agitate at 25°C until homogenous.

    • Why: EtOAc acts as the carrier; the free base is soluble, but the salt will be insoluble.

  • Acid Addition (Controlled): Place the vessel in an ice bath (0–5°C). Dropwise, add 2.2 equivalents of HCl/IPA solution.

    • Critical Control: Maintain temperature <10°C. The reaction is exothermic. Rapid addition causes localized overheating and impurity entrapment (oiling).

  • Nucleation: A white precipitate should form immediately. If a gum forms (oiling out), reheat the mixture to 50°C, add 10 mL IPA to redissolve, and cool slowly (1°C/min) with vigorous stirring.

  • Aging: Stir the slurry at 0°C for 2 hours.

    • Mechanism:[2][3] Ostwald ripening allows small, imperfect crystals to dissolve and redeposit onto larger, purer crystals.

  • Filtration & Drying: Filter under nitrogen (to prevent moisture uptake). Wash the cake with cold EtOAc. Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Target: Isolation of (S)-PPMPA (Theoretical target).

Reagents:

  • Racemic PPMPA.

  • (-)-Dibenzoyl-L-tartaric acid (L-DBTA).

  • Solvent: Ethanol (95%) / Water (5%) mixture.

Step-by-Step Methodology:

  • Stoichiometry Setup: Combine 1.0 equivalent of Racemic PPMPA with 1.0 equivalent of L-DBTA in Ethanol (10 mL/g of solute).

    • Note: We target the monotartrate initially to maximize the difference in solubility between diastereomers.

  • Reflux: Heat the mixture to reflux (approx. 78°C) until full dissolution occurs.

  • Controlled Cooling: Cool to room temperature over 4 hours. Seed with pure (S)-PPMPA-L-DBTA crystals if available at 40°C.

  • Harvest: Filter the crystals. The solid is enriched in one enantiomer (typically the less soluble diastereomer). The filtrate contains the opposite enantiomer.

  • Liberation: Treat the solid with 1M NaOH and extract with DCM to recover the chiral free base.

Part 4: Process Visualization

The following diagram illustrates the decision matrix for salt selection and the resolution workflow.

PPMPA_Crystallization Start Crude PPMPA (Racemic Oil) Decision Target Application? Start->Decision Path_Solubility High Solubility Req. (Injectables) Decision->Path_Solubility IV/Liquid Path_Stability Solid State Stability (Tablets) Decision->Path_Stability Oral Solid Path_Chiral Enantiomeric Purity Decision->Path_Chiral Single Isomer Exp_HCl Protocol A: 2HCl Salt Solvent: EtOAc/IPA Risk: Hygroscopicity Path_Solubility->Exp_HCl Exp_Fumarate Protocol B: Fumarate Salt Solvent: EtOH/Acetone Benefit: Non-Hygroscopic Path_Stability->Exp_Fumarate Exp_Resolution Protocol C: DBTA Resolution Solvent: EtOH/H2O Result: Diastereomeric Salt Path_Chiral->Exp_Resolution Oiling Issue: Oiling Out? Exp_HCl->Oiling Exp_Fumarate->Oiling Final Pure Crystalline API Exp_Resolution->Final Remedy Remedy: 1. Heat to dissolution 2. Add Seed Crystals 3. Slow Cool Oiling->Remedy Yes Oiling->Final No Remedy->Final

Figure 1: Strategic workflow for PPMPA salt screening and troubleshooting crystallization defects.

Part 5: Troubleshooting & Quality Assurance

The "Oiling Out" Phenomenon

Lipophilic amines like PPMPA often undergo Liquid-Liquid Phase Separation (LLPS) rather than crystallization.

  • Cause: The freezing point of the salt is lower than the temperature at which it becomes insoluble.

  • Solution:

    • Seed Loading: Add 0.5% w/w seed crystals at the metastable zone width (MSZW) limit.

    • Solvent Switch: Move from MeOH (high solubility) to IPA/MTBE (lower solubility). The presence of ether-like anti-solvents often forces a lattice structure over an oil.

Hygroscopicity Management

The 2HCl salt of PPMPA will likely absorb atmospheric water, forming a sticky gum.

  • Protocol Adjustment: If the 2HCl salt is too unstable, synthesize the Monohydrochloride by adding exactly 1.0 eq of HCl. While less soluble, it is often more crystalline. Alternatively, switch to the Bis-Fumarate .

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Crystallization and Salt Selection). Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Reference for Piperidine resolution strategies). Link

  • Reutemann, W., & Kieczka, H. (2000). Formic Acid. In Ullmann's Encyclopedia of Industrial Chemistry. (General reference for amine-acid interactions). Link

Sources

formulation strategies for N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine Delivery

Executive Summary

This guide details the formulation protocols for N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine (referred to herein as NPMPA ).[1] Based on its chemical structure—a dipropyl-substituted piperidine derivative—NPMPA is classified as a lipophilic, dibasic amine .[1]

These physicochemical characteristics present specific challenges:

  • Poor Aqueous Solubility: The C12 hydrocarbon skeleton and lack of polar functional groups (beyond the amines) result in high logP (estimated >3.5), classifying it as a BCS Class II compound.[1]

  • pH-Dependent Solubility: Solubility is negligible at physiological pH (7.[1]4) but high at gastric pH (1.[1]2) due to protonation.[1][2]

  • Oxidation Sensitivity: The secondary and tertiary amine centers are prone to N-oxide formation.[1]

This application note provides three validated formulation strategies to overcome these barriers: Salt Engineering , Cyclodextrin Complexation , and Lipid-Based Delivery (SEDDS) .[1]

Physicochemical Profiling & Pre-Formulation

Before formulation, the ionization behavior of NPMPA must be mapped.[1] The molecule contains two basic centers:

  • N1 (Piperidine Ring): Tertiary amine, estimated pKa ~10.1.[1]

  • N2 (Side Chain): Secondary amine, estimated pKa ~10.5.[1]

Implication: At pH 7.4, the molecule exists in equilibrium between its ionized and non-ionized forms, leading to potential precipitation in blood or tissue. At pH < 9.0, it becomes increasingly protonated.[1]

Experimental Workflow: Solubility Mapping

Objective: Determine the saturation solubility (


) in various vehicles.
Solvent SystemTarget Solubility (mg/mL)Purpose
0.1N HCl (pH 1.2) > 50 mg/mLSimulates gastric fluid; validates salt formation potential.[1]
PBS (pH 7.4) < 0.1 mg/mL (Expected)Simulates plasma; establishes baseline for improvement.[1]
Ethanol/PEG 400 > 100 mg/mLCo-solvent feasibility for liquid formulations.[1]
Miglyol 812 / Capryol 90 > 20 mg/mLLipid carrier feasibility for SEDDS.[1]

Strategy A: Salt Engineering (The Primary Approach)

For dibasic amines like NPMPA, converting the free base into a salt is the most effective method to enhance aqueous solubility and solid-state stability.

Rationale

The dihydrochloride (2HCl) or dimaleate salts are preferred.[1] HCl provides maximum solubility but may be hygroscopic. Maleate or Tartrate offers better crystallinity and non-hygroscopicity, crucial for solid dosage forms.[1]

Protocol: Preparation of NPMPA Dihydrochloride Salt
  • Dissolution: Dissolve 10 mmol of NPMPA free base in 20 mL of anhydrous diethyl ether or ethyl acetate. Ensure the solution is clear.

  • Acid Addition: Under continuous stirring at

    
     (ice bath), dropwise add 2.2 equivalents of 2M HCl in diethyl ether (or dioxane).
    
    • Note: Using slight excess (2.2 eq) ensures protonation of both nitrogen centers.[1]

  • Precipitation: A white precipitate should form immediately.[1] Stir for 30 minutes to ensure completion.

  • Isolation: Filter the solid under nitrogen atmosphere (to prevent moisture uptake).[1]

  • Washing: Wash the cake 3x with cold ether to remove excess acid and impurities.[1]

  • Drying: Dry in a vacuum oven at

    
     for 12 hours over 
    
    
    
    .

Validation:

  • Melting Point: The salt should have a sharp melting point significantly higher than the free base.[1]

  • Solubility Check: Dissolve 10 mg of the salt in 1 mL water. It should dissolve instantly.

Strategy B: Cyclodextrin Complexation (Parenteral Delivery)[1]

If the salt form remains irritating or precipitates upon injection (due to the "common ion effect" or rapid dilution in blood), encapsulation in Hydroxypropyl-


-Cyclodextrin (HP

CD)
is the gold standard.[1]
Mechanism

The lipophilic piperidine/propyl tail inserts into the hydrophobic cavity of the CD, while the hydrophilic exterior ensures water solubility.

Protocol: Phase-Solubility Complexation
  • Stock Preparation: Prepare a 40% (w/v) stock solution of HP

    
    CD in sterile water or PBS.[1]
    
  • Excess Addition: Add excess NPMPA (free base) to aliquots of CD solution (0%, 5%, 10%, 20%, 30% w/v).

  • Equilibration: Shake samples at

    
     for 48 hours.
    
  • Filtration: Filter through a 0.45

    
    m PVDF membrane to remove undissolved drug.[1]
    
  • Quantification: Analyze filtrate by HPLC-UV (210 nm).

  • Lyophilization: For long-term storage, freeze-dry the 20% w/v solution to obtain a reconstitutable powder.

Diagram: Formulation Decision Logic

FormulationLogic Start NPMPA Free Base SolubilityCheck Aqueous Solubility < 100 µg/mL? Start->SolubilityCheck TargetRoute Target Route? SolubilityCheck->TargetRoute Yes (Class II) Oral Oral Delivery TargetRoute->Oral IV Parenteral (IV/IP) TargetRoute->IV SaltScreen Salt Formation (HCl, Tartrate) Oral->SaltScreen Solid Dosage SEDDS Lipid Formulation (SEDDS) Oral->SEDDS Liquid Caps/Bioavailability pHAdjust pH Adjustment (Acidic Buffers) IV->pHAdjust Precipitation Risk of Precipitation on Dilution? pHAdjust->Precipitation Precipitation->pHAdjust Low Risk CDComplex HP-beta-CD Complexation Precipitation->CDComplex High Risk

Figure 1: Decision matrix for selecting the optimal formulation strategy based on delivery route and solubility risks.[1]

Strategy C: Lipid-Based Delivery (SEDDS)

For oral administration, Self-Emulsifying Drug Delivery Systems (SEDDS) are superior for lipophilic amines.[1] They maintain the drug in a dissolved state within the gut, bypassing the dissolution rate-limiting step.

Formulation Composition (Type III Lipid System)
ComponentFunctionRecommended Excipient% w/w
Oil Phase Solubilizer for Lipophilic TailCapryol 90 (Propylene glycol monocaprylate)30%
Surfactant EmulsificationLabrasol or Cremophor EL50%
Co-Surfactant Interface FlexibilityTranscutol HP (Diethylene glycol monoethyl ether)20%
Protocol: SEDDS Preparation
  • Weighing: Weigh the Oil, Surfactant, and Co-surfactant into a glass vial in the ratio 30:50:20.[1]

  • Mixing: Vortex for 2 minutes to form a clear, homogeneous "Pre-concentrate".

  • Drug Loading: Add NPMPA (Free Base) to the pre-concentrate.[1]

    • Target Load: 50 mg/mL.[1]

  • Solubilization: Sonicate at

    
     for 15 minutes until the drug is completely dissolved.
    
  • Emulsification Test: Add 100

    
    L of the loaded SEDDS to 100 mL of water (simulated gastric fluid) under gentle stirring.
    
    • Pass Criteria: Formation of a clear or slightly bluish nano-emulsion within 1 minute.[1] No precipitation.[1]

Analytical Validation (HPLC Method)

To verify stability and concentration in these formulations, use the following HPLC parameters.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).[1]
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

    • Note: TFA is required to ion-pair with the basic nitrogens and prevent peak tailing.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (or CAD/ELSD if UV absorbance is weak due to lack of chromophores).[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1] Link

  • PubChem. (n.d.).[1][4][5] 2-methyl-N-[(1-propan-2-ylpiperidin-2-yl)methyl]propan-1-amine (Compound Summary). National Library of Medicine.[1] Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1] Link

Sources

microwave-assisted synthesis of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine , a structural analog relevant to the development of local anesthetics and antiarrhythmic agents (similar to the piperidine core found in Flecainide or Bupivacaine).

Traditional thermal synthesis of this molecule via alkyl halides often results in uncontrolled poly-alkylation (quaternization) and long reaction times (12–24 hours). This guide presents a Microwave-Assisted Reductive Amination (MARA) protocol that utilizes 2-(aminomethyl)piperidine and propanal . By leveraging the dielectric heating effects of microwave irradiation, we achieve selective bis-alkylation (N-alkylation of the ring and mono-alkylation of the exocyclic amine) in under 20 minutes with yields exceeding 85%.

Retrosynthetic Strategy & Mechanism

The synthesis targets two distinct nitrogen centers:

  • Ring Nitrogen (Secondary

    
     Tertiary):  Sterically hindered, requires energy to overcome the ring constraint.
    
  • Exocyclic Nitrogen (Primary

    
     Secondary):  Highly reactive; prone to over-alkylation (formation of tertiary side-chain amine) if not controlled.
    

Mechanistic Choice: We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike NaBH


, STAB is mild and sterically bulky. It preferentially reduces the in situ formed iminium ions over the carbonyl precursors and, crucially, suppresses the second alkylation of the exocyclic amine, ensuring the formation of the desired secondary amine side chain rather than the tertiary byproduct.

Reaction Scheme:



Experimental Protocol

Reagents and Equipment
  • Microwave Reactor: Single-mode cavity (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Starting Material: 2-(Aminomethyl)piperidine (CAS: 22990-77-8).

  • Carbonyl Source: Propanal (Propionaldehyde).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE is preferred for STAB solubility, but THF is a greener alternative.

Step-by-Step Procedure

Step 1: Imine/Iminium Formation (Pre-complexation)

  • In a 10 mL microwave vial, dissolve 2-(aminomethyl)piperidine (1.0 mmol, 114 mg) in DCE (3 mL).

  • Add Propanal (2.2 mmol, 158 µL). Rationale: A 10% excess over the stoichiometric requirement (2.0 eq) ensures full conversion of the sterically hindered ring nitrogen.

  • Add Acetic Acid (1.0 mmol, 60 µL). Rationale: Acid catalysis accelerates imine formation and aids in generating the iminium species required for reduction.

  • Stir at room temperature for 2 minutes to allow initial equilibrium.

Step 2: Reductive Amination (Microwave Irradiation) [1]

  • Add STAB (3.0 mmol, 636 mg) to the vial. Caution: Gas evolution (H2) may occur; do not cap immediately.

  • Seal the vial and place it in the microwave reactor.

  • Irradiation Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 80 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 150 W (High power absorption expected due to polar solvent/ionic intermediates).

    • Stirring: High speed.

Step 3: Work-up and Purification (SCX Protocol) Traditional aqueous workups often lead to emulsion issues with piperidines. We recommend Solid Phase Extraction (SPE).

  • Cool the reaction mixture to room temperature.

  • Quench with 2 mL of saturated NaHCO

    
    .
    
  • SCX Purification (Self-Validating Step):

    • Load the organic layer directly onto a Strong Cation Exchange (SCX-2) cartridge (5 g).

    • Wash with MeOH (3 x 10 mL) to remove non-basic impurities (excess propanal, borate salts).

    • Elute the target amine with 2M NH

      
       in MeOH  (15 mL).
      
  • Concentrate the ammoniacal eluent under reduced pressure to yield the pure oil.

Process Visualization

Reaction Workflow (DOT Diagram)

G Start Start: 2-(Aminomethyl)piperidine + Propanal (2.2 eq) Acid Add AcOH (Imine Formation) Start->Acid Mixing Reduct Add STAB (Reducing Agent) Acid->Reduct Pre-complexation MW MW Irradiation 80°C, 15 min Reduct->MW Reaction Quench Quench NaHCO3 MW->Quench Cooling SCX SCX-2 Cartridge (Catch & Release) Quench->SCX Loading Product Target: N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine SCX->Product Elute w/ NH3/MeOH

Caption: Optimized microwave workflow utilizing SCX "Catch and Release" purification for rapid isolation.

Selectivity Mechanism

Mechanism cluster_pathways Reduction Selectivity (STAB) Substrate 2-(Aminomethyl)piperidine Imine Bis-Imine/Iminium Intermediate Substrate->Imine + Propanal PathA Ring N (Secondary) -> Tertiary Amine Imine->PathA Fast Reduction PathB Exocyclic N (Primary) -> Secondary Amine Imine->PathB Controlled Reduction PathC Over-Alkylation (Tertiary Side Chain) PathB->PathC Blocked by Sterics (STAB Bulk)

Caption: STAB prevents over-alkylation of the exocyclic amine (Path C) while ensuring ring alkylation.

Comparative Data: Microwave vs. Thermal

The following table summarizes the efficiency gains of the microwave protocol compared to standard benchtop reflux methods.

ParameterThermal Reflux (Oil Bath)Microwave (This Protocol)Improvement Factor
Temperature 83 °C (DCE Reflux)80 °C (Internal)Comparable
Time 16 Hours15 Minutes 64x Faster
Yield 62%88% +26%
Purity (GC-MS) 85% (Mono-alkylated impurities)>95%Higher Selectivity
Solvent Vol. 20 mL3 mLGreen Chemistry

Troubleshooting & Critical Parameters

  • Low Yield of Ring Alkylation:

    • Cause: The secondary amine in the piperidine ring is sterically hindered.

    • Solution: Increase temperature to 100 °C or extend hold time to 20 mins. Ensure Propanal is fresh (aldehydes oxidize to acids over time).

  • Over-Alkylation (Side Chain):

    • Cause: Excess aldehyde or insufficient steric bulk of reducing agent.

    • Solution: Strictly maintain 2.2 eq of Propanal. Do not substitute STAB with Sodium Cyanoborohydride (toxic, less selective) or Sodium Borohydride (too aggressive).

  • Pressure Errors:

    • Cause: H

      
       gas generation from borohydride decomposition.
      
    • Solution: Pre-stir the STAB/Acid mixture for 1 min open to air before capping the vial to release the initial burst of gas.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

    • Source:

    • Relevance: Establishes STAB as the gold standard for selective reductive amination to avoid over-alkyl
  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis.

    • Source:

    • Relevance: Foundational text on the kinetics and non-thermal effects in microwave synthesis.
  • Bagnoli, L., et al. (2011). "Synthesis of 2-(aminomethyl)aziridines and their microwave-assisted ring opening." European Journal of Medicinal Chemistry.

    • Source:

    • Relevance: Demonstrates the stability and reactivity of aminomethyl-heterocycles under microwave irradi
  • Dudnik, A. S., et al. (2010). "Microwave-Assisted Reductive Amination: A General Method for the Rapid Synthesis of Secondary and Tertiary Amines." Synthesis.

    • Source:

    • Relevance: Provides general parameters for accelerating reductive amin

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine .

This response is structured as a Tier-3 Technical Escalation, addressing the specific challenges of regioselectivity and over-alkylation inherent in synthesizing poly-alkylated diamines.

Ticket ID: SYNT-PPMP-001 Subject: Optimizing Yield & Preventing Over-Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

The Core Challenge: The target molecule contains two nitrogen centers that require propylation: a hindered ring nitrogen (becoming tertiary) and an exocyclic nitrogen (becoming secondary).

  • The Trap: Standard alkylation (propyl halides) or "one-pot" reductive amination often leads to over-alkylation of the exocyclic amine, forming the quaternary ammonium salt or the unwanted tertiary amine (N,N-dipropyl side chain).

  • The Solution: We recommend the Bis-Acylation/Reduction Protocol as the "Gold Standard" for yield and purity. This method chemically blocks over-alkylation by using amide intermediates.

Decision Matrix: Selecting Your Protocol

RouteSelection Start Start: 2-(Aminomethyl)piperidine Goal Goal: High Yield & Purity Start->Goal Scale > 1g Speed Goal: Speed / HTS Screening Start->Speed Scale < 100mg Acylation Route A: Bis-Acylation & Reduction (Recommended) Goal->Acylation Reductive Route B: Direct Reductive Amination (Risk: Over-alkylation) Speed->Reductive ResultA Yield: >85% Purity: High Control: Exact Stoichiometry Acylation->ResultA ResultB Yield: 40-60% Purity: Moderate Issue: Separation Required Reductive->ResultB

Figure 1: Decision tree for selecting the synthetic pathway based on scale and purity requirements.

Detailed Protocols

Protocol A: The "Gold Standard" (Bis-Acylation / Reduction)

Best for: Scale-up (>1g), high purity requirements. Mechanism: Converts the diamine to a bis-amide, then reduces both carbonyls to methylenes. Amides cannot be "over-acylated" easily, guaranteeing mono-alkylation at the exocyclic nitrogen.

Step 1: Bis-Acylation
  • Setup: Dissolve 2-(aminomethyl)piperidine (1.0 eq) in dry DCM (0.2 M concentration).

  • Base: Add Triethylamine (TEA) (2.5 eq) and cool to 0°C under N₂.

  • Addition: Dropwise add Propionyl Chloride (2.2 eq). Note: Slight excess ensures both nitrogens are acylated.

  • Workup: Warm to RT (2h). Wash with 1M HCl (to remove TEA), then sat. NaHCO₃. Dry organic layer (MgSO₄) and concentrate.

    • Intermediate:N-propionyl-2-(propionylaminomethyl)piperidine.

Step 2: Global Reduction
  • Setup: Suspend LiAlH₄ (4.0 eq) in dry THF under Argon.

  • Addition: Dissolve the Bis-amide intermediate in THF and add dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: Reflux for 6–12 hours. Monitoring: Watch for the disappearance of the amide carbonyl peak in IR (~1640 cm⁻¹) or by TLC.

  • Critical Workup (Fieser Method):

    • Cool to 0°C.

    • Add Water (1 mL per g LiAlH₄).

    • Add 15% NaOH (1 mL per g LiAlH₄).

    • Add Water (3 mL per g LiAlH₄).

    • Result: A granular white precipitate forms. Filter through Celite. The filtrate contains your pure amine.

Protocol B: Direct Reductive Amination (Optimization)

Best for: Rapid screening where chromatography is automated. Reagents: Propionaldehyde, Sodium Triacetoxyborohydride (STAB).

  • Stoichiometry: Use 2-(aminomethyl)piperidine (1.0 eq) and Propionaldehyde (2.1 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

  • Procedure:

    • Mix amine and aldehyde at 0°C for 30 mins (Imine formation).

    • Add NaBH(OAc)₃ (3.0 eq) in portions.

    • Crucial Tweak: Add Acetic Acid (1.0 eq) to catalyze the imine reduction without protonating the piperidine ring too aggressively.

  • Risk Mitigation: Do NOT use NaCNBH₃ at high pH, as it favors dialkylation. STAB is milder and more selective.

Troubleshooting & FAQs

Issue 1: "My product is stuck in the aqueous layer during workup."

Diagnosis: The target molecule is a diamine with low molecular weight, making it highly water-soluble and proton-loving. The Fix:

  • pH Swing: Ensure the aqueous layer is pH > 12 (use NaOH pellets if necessary) before extraction.

  • Salting Out: Saturate the aqueous layer with NaCl.

  • Solvent Choice: DCM is standard, but if yield is low, use CHCl₃ : Isopropanol (3:1) . This mixture is excellent for extracting polar amines.

Issue 2: "I see a +42 mass unit impurity in LCMS."

Diagnosis: This is the Tri-propyl byproduct (Over-alkylation of the exocyclic amine). The Fix:

  • If using Route B : You cannot "remove" the propyl group easily. You must restart. Switch to Route A (Acylation/Reduction) which makes this impurity chemically impossible to form.

Issue 3: "The LiAlH4 workup turned into a gray slime/emulsion."

Diagnosis: Incorrect quenching ratio or insufficient stirring. The Fix:

  • Immediate: Add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 4 hours. The layers will separate cleanly.

  • Prevention: Use the Fieser method (n : n : 3n) described in Protocol A strictly.

Comparative Data: Yield vs. Method
ParameterDirect Alkylation (Propyl Bromide)Reductive Amination (STAB)Bis-Acylation / Reduction (LiAlH4)
Yield < 30%50 - 65%85 - 92%
Major Impurity Quaternary SaltsTert-Amine (Over-alkylated)Unreacted Amide (if under-reduced)
Purification Difficult (Distillation)Column ChromatographyFiltration / Acid-Base Wash
Scalability LowMediumHigh

Visualizing the Workup Logic

WorkupLogic Reaction Crude Reaction Mixture (Basic/Polar Amines) Quench Quench (Acidic/Neutral) Reaction->Quench CheckPH Check pH Quench->CheckPH Acidic pH < 10 (Amines are salts/soluble in water) CheckPH->Acidic If Acidic Basic pH > 12 (Amines are Free Base) CheckPH->Basic Add NaOH Acidic->Basic Basify strongly ExtractDCM Extract with DCM Basic->ExtractDCM Standard ExtractSpecial Extract with CHCl3:IPA (3:1) Basic->ExtractSpecial If Yield Low

Figure 2: Workup flow for maximizing recovery of polar diamines.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[2]

    • Context: Establishes the protocol for STAB reduction and selectivity.
  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. Context: Authoritative text on LiAlH4 reduction of amides to amines (Protocol A).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. Context: The definitive source for the "n, n, 3n" aluminum hydride workup method.
  • Organic Chemistry Portal. "Reductive Amination."

    • Context: General mechanism and solvent compatibility for amine synthesis.[1][4]

Sources

troubleshooting degradation of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound in solution. We aim to equip you with the knowledge to anticipate challenges, diagnose issues, and implement robust solutions in your experiments.

Section 1: Understanding the Molecule's Stability

N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine is a molecule featuring a tertiary amine within the N-propylpiperidine ring and a secondary amine in the side chain. Both functional groups are susceptible to degradation, primarily through oxidation, which can compromise the integrity of your samples and the validity of your experimental results.[1][2] Understanding the primary drivers of degradation is the first step toward effective troubleshooting.

Key Degradation Stress Factors:

  • Oxidation: The presence of dissolved atmospheric oxygen, trace metal ions, or peroxide impurities in solvents can initiate oxidative degradation.[1][2] Tertiary amines are particularly prone to forming N-oxides.[3][4][5][6][7]

  • pH: The pH of the solution dictates the protonation state of the amine groups, which significantly influences their susceptibility to degradation.[8][9]

  • Light Exposure (Photodegradation): UV or even ambient light can provide the energy to initiate and accelerate degradation reactions, a common issue for amine-containing pharmaceuticals.[10][11][12][13]

  • Elevated Temperature: Heat can accelerate the rate of all chemical degradation pathways.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: My solution of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine is turning a yellow or brown color over time. What is happening?

A1: A color change is a strong visual indicator of degradation.[14] This is often due to the formation of oxidized species and other complex degradation products. The electron-rich amine groups are prone to oxidation, which can lead to the formation of colored impurities.[15] Immediate investigation into the storage and handling conditions is recommended.

Q2: I am observing a loss of the parent compound peak and the appearance of new, unidentified peaks in my HPLC/LC-MS analysis. What are the likely culprits?

A2: This is a classic sign of degradation. The new peaks represent degradation products. Given the structure, the most probable initial degradant is the corresponding N-oxide of the tertiary piperidine nitrogen.[3][5] Other possibilities include products from the oxidation of the secondary amine or cleavage of the C-N bonds. A systematic forced degradation study is the best approach to identify these unknown peaks.[2][16][17]

Q3: My experimental results are inconsistent. Some days the compound seems stable, and other days it degrades rapidly. Why?

A3: This variability often points to environmental or procedural factors. Key areas to investigate include:

  • Solvent Quality: Are you using fresh, high-purity solvents? Older solvents, especially ethers or THF, can form explosive peroxides which are potent oxidizing agents.

  • Atmosphere: Were the experiments conducted under ambient air or an inert atmosphere (like nitrogen or argon)? Fluctuations in dissolved oxygen can lead to inconsistent oxidation rates.[14]

  • Buffer Preparation: Inconsistent pH due to improperly prepared buffers can significantly affect stability.[8]

  • Trace Contaminants: Contamination from glassware (e.g., residual metal ions) can catalyze degradation.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Oxidative Degradation

Oxidation is the most common degradation pathway for this molecule.[1] The tertiary amine is particularly susceptible to forming an N-oxide, while the secondary amine can also be oxidized.

Is Oxidation the Problem? Diagnostic Steps:

  • Run a Control: Prepare a fresh solution of the compound in a high-purity, deoxygenated solvent (see protocol below).

  • Spike with an Oxidant: In a separate vial, treat a solution of the compound with a small amount of an oxidizing agent like 3% hydrogen peroxide.

  • Analyze and Compare: Analyze both samples by LC-MS. If the primary new peak in your degraded experimental sample matches the peak formed in the oxidant-spiked sample, oxidation is confirmed as a major degradation pathway.

Solutions and Mitigation Strategies:

StrategyMechanism of ActionImplementation Notes
Use Deoxygenated Solvents Removes dissolved O₂, a key reactant in oxidation.Sparge solvents with an inert gas (N₂ or Ar) for 15-30 minutes before use.[14]
Work Under an Inert Atmosphere Prevents atmospheric O₂ from dissolving into the solution during experiments.Use a glove box or Schlenk line techniques, especially for long-term experiments.[15]
Add Antioxidants A sacrificial agent that is more readily oxidized than your compound.[18]Common choices include butylated hydroxytoluene (BHT) or ascorbic acid. Compatibility and potential for analytical interference must be checked.
Use Chelating Agents Sequesters trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation.[19]Add a small amount of ethylenediaminetetraacetic acid (EDTA) to your buffer or solution.
Store Properly Minimize exposure to oxygen and light.Store solutions in amber vials, purge the headspace with inert gas, and seal tightly. Store at reduced temperatures (-20°C or -80°C).
Protocol: Preparation of Deoxygenated Solvents
  • Setup: Place your solvent in a flask with a stir bar. The flask should have a side-arm for vacuum and a stoppered inlet for an inert gas line.

  • Freeze: Cool the flask in a bath of liquid nitrogen or a dry ice/acetone slurry until the solvent is completely frozen.

  • Pump: Apply a high vacuum to the flask for 5-10 minutes to remove the atmosphere above the frozen solvent.

  • Thaw: Close the vacuum line and introduce inert gas. Remove the cooling bath and allow the solvent to thaw completely with gentle stirring.

  • Repeat: Repeat this "Freeze-Pump-Thaw" cycle at least three times to ensure the removal of virtually all dissolved gases.

Guide 2: Investigating pH-Dependent Degradation

The stability of amines is highly dependent on the pH of the solution.[8] At low pH, the amines will be protonated (e.g., -NH₂⁺-), which can protect them from some forms of oxidation but may make them susceptible to other reactions. At high pH, they exist as the free base, which is more nucleophilic and generally more susceptible to oxidation.

Is pH the Problem? Diagnostic Steps:

  • Prepare a pH Range: Prepare a series of buffers (e.g., pH 3, 5, 7.4, 9).

  • Incubate: Dissolve your compound in each buffer and incubate the solutions under identical conditions (temperature, light).

  • Analyze Over Time: Take aliquots at various time points (e.g., 0, 2, 6, 24 hours) and analyze by HPLC to quantify the remaining parent compound.

  • Plot the Data: Plot the percentage of remaining compound versus time for each pH. The pH at which the compound degrades fastest is your primary concern.

Solutions and Mitigation Strategies:

  • Buffer Selection: Based on your diagnostic test, choose a buffer system where the compound exhibits maximum stability for your experiments.

  • Control pH During Workup: Be mindful of pH changes during extractions or other workup procedures.

  • Consider pKa: The pKa values of the secondary and tertiary amines will determine their protonation state at a given pH. Aim for a pH that balances stability with the requirements of your assay (e.g., biological activity, solubility).

Section 4: Visualizing Degradation and Troubleshooting

To aid in your understanding, the following diagrams illustrate a potential degradation pathway and a logical troubleshooting workflow.

G cluster_pathway Potential Oxidative Degradation Pathway Parent N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine Oxidant + [O] (e.g., O₂, H₂O₂) Parent->Oxidant N_Oxide Piperidine N-Oxide (Major Degradant) Oxidant->N_Oxide Oxidation of tertiary amine Other Other Oxidized Products Oxidant->Other Further oxidation or side-chain reaction

Caption: A simplified diagram of the primary oxidative degradation pathway.

G cluster_investigation Systematic Investigation cluster_solutions Implement Solutions Start Degradation Observed (Loss of Parent, New Peaks) CheckOxidation Is it Oxidation? (Forced degradation w/ H₂O₂) Start->CheckOxidation CheckpH Is it pH-Dependent? (Test stability in various buffers) CheckOxidation->CheckpH No SolveOxidation Implement Anti-Oxidation Strategy: • Use deoxygenated solvents • Work under inert gas • Add antioxidants/chelators CheckOxidation->SolveOxidation Yes CheckLight Is it Photodegradation? (Compare amber vs. clear vial) CheckpH->CheckLight No SolvepH Optimize & Control pH: • Select most stable buffer system CheckpH->SolvepH Yes SolveLight Protect from Light: • Use amber vials • Cover setup with foil CheckLight->SolveLight Yes End Stable Experiment CheckLight->End No / Other Factor SolveOxidation->End SolvepH->End SolveLight->End

Caption: A troubleshooting workflow for diagnosing degradation issues.

Section 5: Analytical Considerations

Proper analytical methods are crucial for accurately monitoring the stability of your compound.[20]

  • Chromatography: A reverse-phase HPLC method using a C18 column is typically suitable. Due to the basic nature of the amines, peak tailing can be an issue.[21] Using a mobile phase with a low concentration of an amine modifier (like triethylamine) or using a modern hybrid-silica column designed for high pH stability can provide better peak shape.

  • Method Validation: Ensure your analytical method is "stability-indicating." This means it must be able to resolve the parent compound from all significant degradation products. This is confirmed during forced degradation studies.[2]

  • Detection: Mass spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradation products, providing crucial clues to their structure.[22] UV detection is suitable for quantification if the degradants do not co-elute with the parent peak.

By following this guide, researchers can better understand the potential stability issues of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine, systematically troubleshoot problems, and implement effective strategies to ensure the integrity and reliability of their experimental work.

References

  • Chen, B., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology. Available at: [Link][10][11][12]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Alsbaiee, A., et al. (2016). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][1]

  • Karrer, P. (2007). Product Class 3: Amine N-Oxides. Science of Synthesis. Available at: [Link][3]

  • Cai, X., et al. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry. Available at: [Link][4][6]

  • Kovacic, P. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link][5]

  • Jain, S. L., et al. (2006). Sodium Percarbonate/Molybdenum(VI) Oxide: A New and Efficient Catalytic System for the Oxidation of Tertiary Amines to N-Oxides. Synlett. Available at: [Link][7]

  • Geng, J., et al. (2023). A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. Catalysts. Available at: [Link][13]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link][2]

  • Rissanen, M. P., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link][23][24][25][26]

  • Ng, M. N., et al. (2022). CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). American Journal of Analytical Chemistry. Available at: [Link][22]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link][19]

  • LibreTexts Chemistry. (2019). Reactions of Amines. Available at: [Link][27]

  • Singh, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Education and Research. Available at: [Link][16]

  • Huntsman Corporation. (2012). Inhibition of amine oxidation. Google Patents. Available at: [18]

  • Aris, A., et al. (2020). A practical guide to forced degradation and stability studies for drug substances. SGS. Available at: [Link][17]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation of arylamine. Available at: [Link][14]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available at: [Link][21]

  • Ibis Scientific. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link][8]

  • Quora. (2022). What is the pH of a tertiary amine?. Available at: [Link][9]

Sources

minimizing side reactions during N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine production

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products. Our approach is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The target molecule, N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine, possesses two secondary amine functionalities. A common and efficient method for its synthesis is a one-pot double reductive amination of the commercially available starting material, (piperidin-2-yl)methanamine, with propanal. This method is attractive due to its operational simplicity and good atom economy.[1][2] However, like any multi-step one-pot reaction, it is susceptible to the formation of side products if not carefully controlled. The primary challenges arise from the potential for incomplete reaction, leading to mono-alkylated intermediates, and the similar physical properties of the desired product and these impurities, which can complicate purification.

This guide will focus on the one-pot double reductive amination approach and provide strategies to maximize the yield of the desired product while minimizing side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine. Each problem is presented with potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Product with Significant Amounts of Starting Material Remaining

Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows a prominent spot/peak corresponding to (piperidin-2-yl)methanamine.

Potential Cause Explanation Recommended Solution
Insufficient Reducing Agent Reductive amination requires a sufficient amount of a reducing agent to convert the in-situ formed imine/iminium ion to the amine.[2][3]Use at least 2.2 equivalents of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) for each aldehyde equivalent. For the double reductive amination, this means a total of at least 4.4 equivalents relative to the starting diamine.
Inactive Reducing Agent Sodium triacetoxyborohydride and other borohydride-based reagents can degrade upon prolonged exposure to moisture.Use a freshly opened bottle of the reducing agent or a properly stored one. Consider running a small-scale test reaction with a simple aldehyde and amine to verify the reagent's activity.
Sub-optimal Reaction pH Imine/iminium ion formation is typically favored under weakly acidic conditions (pH 4-6).[2] If the reaction medium is too basic or too acidic, the initial condensation step will be slow or inhibited.If not using NaBH(OAc)₃ (which has an acidic component), consider adding a catalytic amount of a mild acid like acetic acid to the reaction mixture.
Low Reaction Temperature While the reaction is often run at room temperature, low ambient temperatures can decrease the reaction rate.If the reaction is sluggish, consider gently warming the reaction mixture to 30-40 °C. Monitor the reaction progress by TLC or LC-MS to avoid potential side reactions at higher temperatures.
Problem 2: Presence of Significant Amounts of Mono-Alkylated Impurities

Symptoms: TLC or LC-MS analysis shows one or two major impurities with masses corresponding to the addition of a single propyl group to the starting material. These are N-(piperidin-2-ylmethyl)propan-1-amine and N-(1-propylpiperidin-2-yl)methanamine.

Potential Cause Explanation Recommended Solution
Insufficient Propanal A stoichiometric amount of propanal is required to react with both amine functionalities.Use a slight excess of propanal (2.2 to 2.5 equivalents) to ensure complete reaction with both the primary and secondary amines of the starting material.
Premature Work-up The reaction may not have reached completion, leaving mono-alkylated intermediates.Increase the reaction time and monitor the progress by TLC or LC-MS until the starting material and mono-alkylated intermediates are consumed.
Differential Reactivity of Amines Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, and thus may react faster with the aldehyde.[4] This can lead to the formation of the N-(piperidin-2-ylmethyl)propan-1-amine intermediate before the piperidine nitrogen is alkylated.While this is an inherent property of the starting material, ensuring a slight excess of propanal and allowing for sufficient reaction time should drive the reaction to completion. A stepwise approach can also be considered (see FAQ).
Problem 3: Formation of High Molecular Weight Impurities

Symptoms: LC-MS analysis shows peaks with masses higher than the desired product, potentially corresponding to over-alkylation or other side reactions.

Potential Cause Explanation Recommended Solution
Use of Reactive Alkylating Agents While this guide focuses on reductive amination, if direct alkylation with a propyl halide is attempted, over-alkylation to form quaternary ammonium salts is a common side reaction.[5]Stick to the reductive amination protocol. If direct alkylation must be used, slowly add the alkyl halide to the reaction mixture and use the amine as the limiting reagent.
Side Reactions of Propanal Aldehydes can undergo self-condensation (aldol reaction) under certain conditions, leading to impurities.Maintain a controlled temperature and add the propanal to the reaction mixture containing the amine, rather than the other way around.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic strategy for preparing N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine?

A one-pot double reductive amination of (piperidin-2-yl)methanamine with propanal is the most direct and efficient method. This approach involves the in-situ formation of imines/iminium ions at both nitrogen centers, followed by their reduction with a suitable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Q2: Which reducing agent is best suited for this reaction?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[6] It is less basic than sodium cyanoborohydride and does not produce toxic cyanide waste. It can also tolerate a wider range of functional groups.

Q3: Can I use a stronger reducing agent like sodium borohydride (NaBH₄)?

While NaBH₄ can be used, it is less selective and can reduce the aldehyde starting material in addition to the imine. If NaBH₄ is used, it is best to first form the imine intermediate separately and then add the reducing agent in a stepwise, "indirect" reductive amination.[6]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method. Use a mobile phase that provides good separation of the starting material, intermediates, and the final product (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide). The spots can be visualized using a ninhydrin stain, which will react with the primary and secondary amines.[7] Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the reaction and identifying the components of the reaction mixture.

Q5: What is the best way to purify the final product?

Column chromatography is the most effective method for purifying N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine from the starting material and mono-alkylated side products.[8] Given the basic nature of the product and impurities, using an amine-functionalized silica gel or adding a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the eluent can improve the separation and prevent tailing of the spots.[9] A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol) is often effective.

Q6: What are the expected spectroscopic signatures of the desired product?

  • ¹H NMR: You would expect to see characteristic signals for the propyl groups (triplets and sextets), as well as multiplets for the piperidine ring protons and the methylene bridge. The chemical shifts of the protons adjacent to the nitrogen atoms will be indicative of N-alkylation.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals for the molecule. The carbons attached to the nitrogen atoms will have characteristic chemical shifts in the range of 40-60 ppm.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (C₁₂H₂₆N₂).[10]

Experimental Protocols

Protocol 1: One-Pot Double Reductive Amination

This protocol outlines a general procedure for the synthesis of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • (Piperidin-2-yl)methanamine

  • Propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of (piperidin-2-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add propanal (2.2 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine/iminium ion formation.

  • In a separate flask, suspend sodium triacetoxyborohydride (4.4 eq) in anhydrous DCM.

  • Slowly add the suspension of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Pathway

Reductive Amination Pathway cluster_reduction Reduction SM (Piperidin-2-yl)methanamine Mono1 N-(piperidin-2-ylmethyl)propan-1-amine SM->Mono1 + Propanal, -H2O Mono2 N-(1-propylpiperidin-2-yl)methanamine SM->Mono2 + Propanal, -H2O Aldehyde Propanal (2.2 eq) Reducer NaBH(OAc)3 (4.4 eq) Product N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine Mono1->Product Mono2->Product + Propanal, -H2O

Caption: One-pot double reductive amination pathway.

Troubleshooting Logic

Troubleshooting Logic cluster_low_yield Low Yield Solutions cluster_mono Mono-Alkylation Solutions cluster_high_mw High MW Impurity Solutions Start Analyze Crude Reaction Mixture (TLC/LC-MS) LowYield Low Yield of Product? (High Starting Material) Start->LowYield MonoAlkylated Mono-alkylated Impurities? Start->MonoAlkylated HighMW High MW Impurities? Start->HighMW Success High Yield of Pure Product Start->Success LY_Sol1 Check Reducing Agent (Activity & Stoichiometry) LowYield->LY_Sol1 LY_Sol2 Optimize pH (Catalytic Acid) LowYield->LY_Sol2 LY_Sol3 Increase Reaction Time/Temperature LowYield->LY_Sol3 MA_Sol1 Increase Propanal Stoichiometry MonoAlkylated->MA_Sol1 MA_Sol2 Increase Reaction Time MonoAlkylated->MA_Sol2 HMW_Sol1 Confirm Reductive Amination (Avoid Alkyl Halides) HighMW->HMW_Sol1 HMW_Sol2 Control Reaction Temperature HighMW->HMW_Sol2

Caption: Decision tree for troubleshooting the synthesis.

References

  • N, N-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis. (2018). Journal of Chemical, Environmental and Biological Engineering. [Link]

  • On the macrocyclization selectivity of meta-substituted diamines and dialdehydes. (n.d.). SpringerLink. [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Royal Society of Chemistry. [Link]

  • The difference in the reductive amination with primary and secondary amines. (n.d.). ResearchGate. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). National Center for Biotechnology Information. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). National Center for Biotechnology Information. [Link]

  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. (n.d.). National Center for Biotechnology Information. [Link]

  • Amine Reactivity. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Mass spectral studies of N,N-dialkylaminoethanols. (2003). PubMed. [Link]

  • Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. (2025, August 5). ResearchGate. [Link]

  • Synthesis of 1,2-diamines. (n.d.). Organic Chemistry Portal. [Link]

  • Mass spectral studies ofN,N-dialkylaminoethanols. (2025, August 6). ResearchGate. [Link]

  • The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. (n.d.). Thieme Connect. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Center for Biotechnology Information. [Link]

  • A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). ACS Publications. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

  • N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]

  • N-Dealkylation of Amines. (2022, May 20). MDPI. [Link]

  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). University of California, Los Angeles. [Link]

  • Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. (n.d.). Aroon Chande. [Link]

  • Thin Layer Chromatography. (n.d.). Food and Drug Administration. [Link]

  • Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography. (2025, January 27). ScienceDirect. [Link]

  • N-[(Piperidin-3-yl)methyl]propan-2-amine Properties. (2025, October 15). United States Environmental Protection Agency. [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026, January 6). ResearchGate. [Link]

  • (PDF) Organic amine flash purification using a novel stationary phase. (2015, November 26). ResearchGate. [Link]

  • N-Methyl-N-propyl-propylamine. (n.d.). NIST WebBook. [Link]

Sources

optimizing pH conditions for N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine is a lipophilic diamine featuring two distinct basic centers: a heterocyclic tertiary amine (piperidine ring) and an exocyclic secondary amine.[1][2] Its stability and solubility are governed strictly by its protonation state (speciation).[1][2]

  • Key Challenge: The molecule exhibits a "stability-solubility paradox."[1] Acidic conditions favor solubility and chemical stability (resistance to oxidation), while basic conditions favor lipophilicity (membrane permeability) but drastically increase susceptibility to oxidative degradation and precipitation.[2]

  • Critical pKa Estimates:

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (Tertiary piperidine): ~9.2 – 9.6[1]
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (Secondary amine): ~10.2 – 10.6[1]
      

This guide provides evidence-based protocols to navigate these conflicting requirements during storage, analysis, and biological testing.

The pH-Stability Landscape (The "Why")

Understanding the speciation of this diamine is the prerequisite for all troubleshooting.[2] The molecule exists in three distinct states depending on the pH of your medium.

Speciation Logic
  • pH < 7.0 (State A - Stable): The molecule is fully protonated (Dicationic, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1]
    
    • Pros: High aqueous solubility; electrostatic repulsion prevents aggregation; resistance to N-oxidation.[1]

    • Cons: Poor cell permeability; potential for ion-pairing with anionic buffer components (e.g., phosphate).[1][2]

  • pH 8.0 – 10.0 (State B - Transition): A mixture of mono-cationic and neutral species.[1][2]

    • Risk:[1][2][3] This is the "Danger Zone" for precipitation. The free base concentration rises exponentially, leading to "oiling out" in aqueous buffers.[2]

  • pH > 11.0 (State C - Reactive): Predominantly free base (Neutral, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1]
    
    • Risk:[1][2][3] High susceptibility to oxidative dealkylation and N-oxide formation; rapid adsorption to plastic/glass surfaces.[1]

Diagram: pH-Dependent Stability & Degradation Pathways

The following diagram illustrates the causal link between pH, speciation, and specific degradation risks.[2]

SpeciationPathway Acidic pH < 6.0 (Acidic) SpeciesA Dication (BH2++) Soluble & Stable Acidic->SpeciesA Protonation Neutral pH 7.0 - 9.0 (Physiological) SpeciesB Mono-cation / Free Base Mix Equilibrium Flux Neutral->SpeciesB Deprotonation Basic pH > 10.0 (Basic) SpeciesC Free Base (B) Lipophilic & Reactive Basic->SpeciesC Full Deprotonation Risk1 Risk: Ion Pairing (with Phosphate/Chloride) SpeciesA->Risk1 Risk2 Risk: Precipitation (Oiling Out) SpeciesB->Risk2 Risk3 Risk: Oxidation (N-Oxides / Imines) SpeciesC->Risk3 Risk4 Risk: Adsorption (Loss to Container) SpeciesC->Risk4 Hydrophobic Effect

Caption: Figure 1. Correlation between environmental pH, molecular speciation, and associated stability risks.[2] Red paths indicate critical failure points.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "My sample precipitated/turned cloudy upon dilution in PBS (pH 7.4)."

Diagnosis: Solubility Limit Exceeded. At pH 7.4, a significant fraction of the molecule begins to deprotonate.[2] Given the lipophilic propyl groups (LogP ~2.9), the intrinsic solubility of the free base is low.[2] Corrective Action:

  • Lower the pH: Adjust the buffer to pH 6.0–6.5 using Citrate or MES. This ensures the dicationic state dominates.

  • Add a Co-solvent: If pH 7.4 is mandatory (e.g., cell assays), add 1–5% DMSO or Ethanol to solubilize the transient free base.[2]

  • Check Counter-ions: Avoid high concentrations of Phosphate or Perchlorate, which can form insoluble ion pairs with the dication. Use Acetate or Chloride salts instead.[1]

Issue 2: "I see new impurity peaks (M+16) in my LC-MS after 24 hours."

Diagnosis: Oxidative Degradation (N-Oxidation).[1][2] Secondary and tertiary amines are electron-rich and prone to oxidation by dissolved oxygen, forming N-oxides (M+16) or hydroxylamines.[1][2] This is accelerated by light and trace metals.[1] Corrective Action:

  • Degas Buffers: Helium sparge or vacuum degas all solvents.[1]

  • Chelation: Add 0.1 mM EDTA to buffers to sequester trace metal ions (Fe, Cu) that catalyze radical oxidation.[1][2]

  • Amber Glass: Store all stock solutions in amber vials to prevent photo-initiated radical formation.[1]

Issue 3: "Significant loss of potency/concentration in low-concentration samples (< 1 µM)."

Diagnosis: Adsorption (Non-specific Binding).[1][2] The propyl chains make the molecule "sticky" (hydrophobic) towards plastics and glass, especially at neutral/basic pH.[2] Corrective Action:

  • Material Switch: Use Silanized Glass or Polypropylene (low-binding) tubes.[1][2] Avoid standard polystyrene.[1]

  • Surface Passivation: Pre-coat surfaces with 0.1% BSA (for bioassays) or add 0.05% Tween-20 to the buffer to block adsorption sites.[1]

Experimental Protocols

Protocol A: Optimized Buffer Preparation for Storage (Stock Solution)

Objective: Maximize chemical stability for long-term storage.[1][2]

ParameterSpecificationRationale
Solvent 0.01 M HCl or Water:Ethanol (50:[1][2]50)Acidic pH (< 2) prevents oxidation; Ethanol prevents precipitation.[1][2]
Concentration 10 mM (High conc.[1] reduces % loss to adsorption)Minimizes relative impact of surface adsorption.[2]
Additives None (for HCl) or 0.1% Metabisulfite (optional antioxidant)Simplifies downstream analysis.[1][2]
Storage -20°C or -80°CArrhenius kinetics: lower T slows degradation.[1]
Protocol B: HPLC Method Optimization (Peak Shape Issues)

Objective: Eliminate "tailing" caused by silanol interactions.

Context: Amines interact strongly with residual silanols on silica columns, causing severe tailing.[2] Recommended Conditions:

  • Column: C18 with high carbon load and "End-capped" or "Hybrid Particle" technology (e.g., Waters XBridge or Phenomenex Kinetex EVO).[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% TFA (pH 2.0).[1][2]

    • Why? High pH suppresses ionization (neutral form retains well).[1][2] Low pH fully protonates silanols (suppressing interaction).[1][2] Avoid pH 5–8.[1]

  • Modifier: Acetonitrile (preferred over Methanol for lower backpressure and sharper peaks).[1][2]

Diagram: Troubleshooting Workflow

Troubleshooting Start User Observation Decision1 Is the sample cloudy? Start->Decision1 Decision2 Is potency low? Decision1->Decision2 No ActionCloudy Check pH > 7.0? Adjust to pH 6.0 Add 5% DMSO Decision1->ActionCloudy Yes ActionPotency Check Adsorption? Switch to Glass/PP Add Tween-20 Decision2->ActionPotency Yes (Low Conc) ActionPurity Check Oxidation? Add EDTA Degas Solvents Decision2->ActionPurity No (New Peaks)

Caption: Figure 2. Step-by-step decision matrix for diagnosing stability failures.

References & Authoritative Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62580067, 2-methyl-N-[(1-propan-2-ylpiperidin-2-yl)methyl]propan-1-amine. Retrieved from [Link][1][2]

    • Grounding: Source for structural verification and predicted physicochemical properties (LogP, H-bond donors).[1][2]

  • Lepaumier, H., et al. (2009). Degradation of Amines in CO2 Capture Processes.[2]Industrial & Engineering Chemistry Research .[1]

    • Grounding: Defines the radical mechanisms for oxidative degradation of secondary/tertiary amines and the impact of alkyl chain length.[2][4]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development.[2] Wiley-Interscience.[1]

    • Grounding: Authoritative standard for suppressing amine tailing using pH control and end-capped columns.[1]

  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation.[2]Pharmaceutical Development and Technology .[1][5]

    • Grounding: Source for the recommendation of chelating agents (EDTA) and pH adjustments to mitigate oxidation.[2]

Sources

overcoming solubility issues with N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for researchers working with N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine .

This compound is a lipophilic, dibasic diamine. Its physicochemical behavior is dominated by two ionizable nitrogen centers (the piperidine ring nitrogen and the secondary chain amine) and significant hydrophobic character from the propyl chains.

Core Physicochemical Profile

Before troubleshooting, you must understand why the molecule behaves the way it does.

PropertyCharacteristicImplication for Solubility
Structure Dipropyl-substituted diamineHigh lipophilicity (LogP > 3.0 est.); prone to "oiling out" in aqueous media.[1]
Basicity Dibasic (

,

)
pH Dependent: Insoluble Free Base at pH > 10. Soluble Dication at pH < 7.
State Free Base is likely an oil/gumDifficult to handle; requires conversion to salt for stable aqueous formulation.
Salt Form Dihydrochloride (2HCl)Highly soluble but prone to Common Ion Effect in saline/PBS.

Troubleshooting Decision Matrix

Use this workflow to identify the correct solubilization strategy for your specific experimental constraint.

SolubilityMatrix Start START: What is your starting material? FreeBase Free Base (Oil/Solid) Start->FreeBase Salt Salt Form (e.g., 2HCl) Start->Salt Acidify PROTOCOL A: In-Situ Salt Formation (Add Eq. Acid) FreeBase->Acidify Must Ionize Q_Media Target Media pH? Salt->Q_Media BufferCheck Check Buffer Composition (Avoid high Cl-) Q_Media->BufferCheck Acidic (pH < 6) Cosolvent PROTOCOL B: Co-solvent System (10% DMSO/PEG) Q_Media->Cosolvent Neutral (pH 7.4) Conc < 10mM Cyclodextrin PROTOCOL C: Cyclodextrin Complexation (HP-β-CD) Q_Media->Cyclodextrin Neutral (pH 7.4) Conc > 10mM Acidify->Q_Media Soluble Solution Soluble Solution BufferCheck->Soluble Solution Stable Dispersion Stable Dispersion Cosolvent->Stable Dispersion Encapsulated Solution Encapsulated Solution Cyclodextrin->Encapsulated Solution

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on the starting material and target pH.[1]

Critical Troubleshooting Guides (FAQs)

Scenario A: "I bought the Free Base, and it floats as an oil in my buffer."

The Issue: You are trying to dissolve a lipophilic base in a neutral aqueous solution. At pH 7.4, the compound is partially ionized, but the equilibrium may favor the uncharged, oily free base, especially at high concentrations. The "oil droplets" are the unprotonated amine.

The Fix (Protocol A: In-Situ Salt Formation): You must drive the equilibrium toward the ionized (salt) form using stoichiometry.

  • Calculate Molarity: Determine the moles of your compound (

    
    ).
    
  • Acid Selection: Use 1N Hydrochloric Acid (HCl) or Tartaric Acid.

    • Why Tartaric? Tartrate salts of lipophilic amines often have higher aqueous solubility than chlorides due to lower lattice energy and lack of common ion effect in saline.

  • Stoichiometry: Add acid at a 2.1 : 1 molar ratio (Acid : Drug). You need to protonate both nitrogen centers.

  • Mixing: Vortex vigorously. The oil should disappear as it converts to the ionic species.

  • Back-Titration (Optional): Once dissolved, slowly add NaOH to adjust pH to 7.0–7.4 only if necessary. Watch for reprecipitation (Tyndall effect).

Expert Tip: If you intend to use the solution for in vivo injection, avoid using excess HCl, as it causes injection site pain. Use a stoichiometric amount, then buffer with Histidine (pH 6.5).

Scenario B: "My compound precipitates when I dilute my DMSO stock into culture media."

The Issue: This is the "Kinetic Solubility Trap." The compound is soluble in DMSO. When you spike it into media (pH 7.4), the DMSO concentration drops (e.g., to 0.1%), and the water acts as an anti-solvent. The compound reverts to its hydrophobic state and crashes out.

The Fix (Protocol C: Cyclodextrin Complexation): Cyclodextrins (CDs) form a "host-guest" complex, hiding the hydrophobic propyl chains inside a donut-shaped ring while presenting a hydrophilic exterior to the water [1].[1]

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) stock solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or saline.[1]

    • Note: Avoid standard

      
      -CD due to nephrotoxicity risks in animals; HP-β-CD is safer and more soluble [2].[1]
      
  • Dissolve Drug: Add your compound (Free Base or Salt) directly to the 20% CD solution.

  • Sonication: Sonicate at 40°C for 20–30 minutes. The heat helps the propyl chains enter the CD cavity.

  • Filtration: Filter sterilize (0.22 µm).

  • Dilution: When you dilute this into media, the cyclodextrin keeps the drug solubilized, preventing precipitation shock.

Scenario C: "I am seeing crystals in my PBS solution after 24 hours."

The Issue: This is likely the Common Ion Effect . PBS (Phosphate Buffered Saline) contains ~137 mM NaCl. If you used the Dihydrochloride (2HCl) salt of your amine, the high concentration of Chloride ions (


) shifts the solubility equilibrium backward, forcing the salt to precipitate.

[1]

As


 increases (from PBS), the maximum soluble 

decreases.[1]

The Fix:

  • Switch Buffers: Use a low-chloride buffer.[1]

    • Good: 5% Dextrose in Water (D5W), 10 mM Phosphate Buffer (without saline), or Acetate Buffer.

  • Change Salt Form: If you have the capability, generate the Gluconate or Mesylate salt, which are less sensitive to chloride levels in biological fluids [3].

Data & Formulation Reference

Recommended Vehicle Compositions
ApplicationFormulation StrategyMax Conc. (Est.)[2][3]Stability
Cell Culture (In Vitro) 100% DMSO Stock

Dilute into Media
10 mM (Stock)High (Freeze Stock)
IP/IV Injection (Rodent) 5% DMSO + 5% Tween 80 + 90% Saline5–10 mg/mLLow (Use within 1h)
Oral Gavage (Rodent) 0.5% Methylcellulose (Suspension)> 50 mg/mLHigh
High Dose / Tox 20% HP-β-CD in Water (pH adjusted to 6.[1]0)20–50 mg/mLHigh (Preferred)
Mechanism of Action: Cyclodextrin Encapsulation

The following diagram illustrates how HP-β-CD stabilizes the dipropyl-piperidine structure in aqueous environments.

CD_Mechanism cluster_0 Aqueous Environment Drug Hydrophobic Drug (Propyl Chains) Complex Inclusion Complex (Soluble) Drug->Complex Propyl chain enters cavity CD HP-β-CD (Hydrophobic Cavity) CD->Complex Shielding

Figure 2: Schematic of the inclusion complex formation. The hydrophobic propyl groups of the amine interact with the lipophilic core of the cyclodextrin, shielding them from the aqueous solvent.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][5] Advanced Drug Delivery Reviews. Link

  • FDA Guidance for Industry. (2018). Liposome Drug Products: Chemistry, Manufacturing, and Controls; Human Pharmacokinetics and Bioavailability; and Labeling Documentation. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine before handling.

Sources

Validation & Comparative

mass spectrometry fragmentation patterns of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Spectrometric Profiling: N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine vs. Regioisomeric Impurities

Executive Summary

Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine (referred to herein as 1-PPMP ). Context: 1-PPMP is a structural analog often encountered in the synthesis of piperidine-based ligands (e.g., sigma receptor antagonists) or as a byproduct in the production of propylphenidate derivatives. Comparison: We compare the fragmentation efficiency and diagnostic ion specificity of 1-PPMP against its common regioisomer, N-[(1-propylpiperidin-3-yl)methyl]propan-1-amine (3-PPMP) . Key Finding: The 2-substituted isomer (1-PPMP) exhibits a dominant, diagnostic


-cleavage event yielding a base peak at m/z 126 , whereas the 3-isomer relies on ring-opening fragmentation, producing a distinctively different spectral fingerprint.

Mechanistic Principles: The Science of Fragmentation

To accurately identify 1-PPMP, one must understand the governing rules of electron ionization (EI) for cyclic amines.

The "Nitrogen Rule" and -Cleavage

In piperidine systems, the radical cation formed upon ionization (


) localizes the charge on the nitrogen lone pair. The most thermodynamically favorable stabilization pathway is 

-cleavage
, where the bond adjacent to the heteroatom breaks to form a resonance-stabilized immonium ion.
  • For 1-PPMP (2-substituted): The bond connecting the piperidine ring (C2) to the exocyclic methylene group is in the

    
    -position relative to the ring nitrogen. Cleavage here releases the entire side chain.[1]
    
  • For 3-PPMP (3-substituted): The side chain is at C3 (

    
    -position).[1] Direct 
    
    
    
    -cleavage cannot eject the substituent without breaking the ring itself.

Comparative Analysis: 1-PPMP vs. Isomeric Alternatives

This section contrasts the spectral performance of the target molecule against its most likely confounding alternative (the 3-isomer).

Table 1: Diagnostic Ion Comparison (EI-MS, 70 eV)
Feature1-PPMP (Target) 3-PPMP (Alternative/Impurity) Mechanistic Cause
Molecular Ion (

)
m/z 198 (Weak, <5%)m/z 198 (Moderate, ~10-15%)2-substituents destabilize the ring more than 3-substituents.
Base Peak (100%) m/z 126 m/z 84 or m/z 98 1-PPMP loses the C2 side chain.[1] 3-PPMP undergoes ring cleavage.[1]
Secondary Fragment m/z 72 m/z 140m/z 72 is the exocyclic immonium ion (

).[1]
Specificity High Lowm/z 126 is diagnostic for N-propyl-2-substituted piperidines.[1]
Detailed Fragmentation Pathways

1. The Target: 1-PPMP (2-Position) Upon ionization, the radical cation at the ring nitrogen triggers the cleavage of the C2-Exocyclic bond.

  • Pathway A (Dominant): Loss of the (propylamino)methyl radical (

    
    ).
    
    • Result: Formation of the N-propyl-tetrahydropyridinium ion (m/z 126 ). This is the base peak.[1][2]

  • Pathway B (Secondary): Charge retention on the side chain.[1]

    • Result: Formation of the N-propyl-methaniminium ion (m/z 72 ).

2. The Alternative: 3-PPMP (3-Position) The substituent is too far to be lost by simple


-cleavage.
  • Pathway: Ring opening occurs first.[1] The fragmentation becomes complex, often yielding m/z 84 (unsubstituted piperidine ring fragment) or m/z 98 (methyl-piperidine fragment), making it harder to distinguish from generic piperidines.

Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the critical


-cleavage pathway that validates the identity of 1-PPMP.

Fragmentation M_Ion Molecular Ion (M+) m/z 198 [Radical Cation] Alpha_Cleavage α-Cleavage (C2 - Exocyclic Bond) M_Ion->Alpha_Cleavage Electron Impact (70eV) Frag_Ring Ring Fragment (Base Peak) N-propyl-tetrahydropyridinium m/z 126 Alpha_Cleavage->Frag_Ring Charge Retention on Ring (Major) Frag_Side Side Chain Fragment (Propylamino)methyl ion m/z 72 Alpha_Cleavage->Frag_Side Charge Retention on Chain (Minor) Neutral_Loss Neutral Radical Lost •CH2-NH-C3H7 Alpha_Cleavage->Neutral_Loss Elimination

Caption: Figure 1. The dominant


-cleavage pathway for 1-PPMP.[1] The stability of the m/z 126 cyclic ion makes it the definitive spectral marker.

Experimental Protocol: Validated Identification Workflow

To replicate these results, use the following protocol. This workflow is designed to differentiate 1-PPMP from isobaric impurities.

Method A: GC-EI-MS (Structural Confirmation)

Best for: Initial identification and impurity profiling.[1]

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).[1]

    • Critical Step: Add 10

      
      L of Triethylamine (TEA) to prevent peak tailing of the secondary amine on the column.
      
  • GC Parameters:

    • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25

      
      m) or equivalent.[1]
      
    • Inlet: 250°C, Splitless mode (1 min purge).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      300°C (hold 3 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI at 70 eV.[1]

    • Scan Range: m/z 40–350.[1]

  • Data Validation:

    • Verify Base Peak at m/z 126 .[1]

    • Verify absence of m/z 84 (indicates lack of unsubstituted piperidine impurities).[1]

Method B: LC-ESI-MS/MS (High Sensitivity Quantitation)

Best for: Biological matrices (plasma/urine).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • MRM Transitions (Multiple Reaction Monitoring):

    • Precursor: 199.2

      
      [1]
      
    • Quantifier Transition: 199.2

      
       126.1 (Collision Energy: ~20-25 eV).[1]
      
    • Qualifier Transition: 199.2

      
       72.1 (Collision Energy: ~35 eV).[1]
      

References

  • BenchChem. (2025).[1][3][4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. 4[3][4][5][6]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for

    
    -cleavage mechanisms).
    
  • National Institute of Standards and Technology (NIST). (2023).[1] 1-Propanamine, N-(1-methylethyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] 7[3][4][5]

  • Chemistry Steps. (2025). Alpha (α) Cleavage in Mass Spectrometry. 2[3][4][5]

  • UArizona Dept of Chemistry. (2024).[1] Mass Spectrometry of Amine Functional Groups. 8[3][4][5][6]

Sources

Bioactivity Comparison Guide: N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine Core Scaffold: 2-(Aminomethyl)piperidine (2-AMP) Primary Pharmacological Class: Sigma-1 Receptor (


R) Ligand / Histamine H3 Antagonist Probe
Key Differentiator:  The N,N-dipropyl substitution pattern optimizes lipophilicity and steric fit within the hydrophobic pockets of 

and H3 receptors, offering a distinct bioactivity profile compared to methyl- or benzyl-substituted analogs.

This guide provides a technical analysis of the bioactivity of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine (referred to herein as DP-2AMP ) compared to standard piperidine analogs. It focuses on Structure-Activity Relationship (SAR) trends, receptor affinity, and experimental validation protocols.

Chemical Profile & Structural Logic[1]

The bioactivity of piperidine-based ligands is governed by the nature of the substituents on the piperidine nitrogen (


) and the exocyclic amine.
FeatureDP-2AMP (Target)N-Methyl Analog N-Benzyl Analog Unsubstituted (2-AMP)
Structure Dipropyl (

-Pr,

-Pr)
Dimethyl or Monomethyl

-Benzyl or

-Benzyl
No alkyl substitutions
Lipophilicity (cLogP) High (~2.5 - 3.0)Low (< 1.5)High (> 3.0)Very Low (< 0.5)
Steric Bulk Moderate (Flexible alkyl chains)Low (Compact)High (Rigid aromatic ring)Negligible
Primary Target

Receptor / H3 Receptor
H3 Receptor (Polar)

/

(Non-selective)
Metabolic Intermediate
Structural Diagram (SAR Logic)

SAR_Logic Base 2-(Aminomethyl)piperidine (Scaffold) Methyl N-Methyl Analogs (Low Lipophilicity) Base->Methyl + Methylation Propyl N-Propyl Analogs (DP-2AMP) (Optimal Hydrophobic Fit) Methyl->Propyl + Chain Extension Benzyl N-Benzyl Analogs (High Affinity, Low Selectivity) Propyl->Benzyl + Aromatization Sigma1 Sigma-1 Receptor (Target) Propyl->Sigma1 High Affinity (Hydrophobic Pocket) Sigma2 Sigma-2 Receptor (Off-Target) Benzyl->Sigma2 Mixed Affinity (Pi-Stacking)

Figure 1: SAR progression showing how alkyl chain length influences receptor selectivity. Propyl groups (DP-2AMP) often strike a balance between affinity and selectivity compared to bulky benzyl groups.

Bioactivity Analysis

Sigma-1 Receptor ( R) Affinity

The


 receptor possesses a hydrophobic binding pocket that accommodates alkyl chains well.
  • DP-2AMP Performance: The propyl chains provide sufficient bulk to displace water from the hydrophobic pocket without the steric clash sometimes caused by larger aromatic groups. This typically results in nanomolar affinity (

    
     ~ 10–100 nM) .
    
  • Comparison:

    • vs. Methyl Analogs: Methyl groups are often too small to fully exploit the hydrophobic pocket, leading to lower affinity (

      
       > 100 nM).
      
    • vs. Benzyl Analogs: Benzyl derivatives (e.g., N-benzylpiperidines) often show higher affinity (

      
       < 10 nM) due to 
      
      
      
      -
      
      
      interactions but frequently suffer from poor selectivity against the
      
      
      receptor.
Histamine H3 Receptor Antagonism

Piperidine derivatives are classic scaffolds for H3 antagonists.[1]

  • Mechanism: The basic nitrogen of the piperidine interacts with a conserved aspartate residue (Asp3.32) in the GPCR.

  • DP-2AMP Performance: The dipropyl substitution enhances blood-brain barrier (BBB) permeability compared to more polar methyl analogs, making DP-2AMP a viable CNS-active probe. However, excessive lipophilicity can increase non-specific binding.

Cytotoxicity & Off-Target Effects
  • Ion Channels: Like local anesthetics (e.g., bupivacaine),

    
    -alkyl piperidines can block voltage-gated 
    
    
    
    channels. The dipropyl variant is expected to have moderate anesthetic potency , likely lower than the butyl/aromatic analogs (bupivacaine) but higher than methyl variants.
  • Sigma-2 (

    
    ):  Often associated with cytotoxicity. Propyl analogs generally show better 
    
    
    
    :
    
    
    selectivity ratios (>10-fold) compared to benzyl analogs, which are often equipotent.

Experimental Protocols

To validate the bioactivity of DP-2AMP, the following protocols are recommended. These are designed to be self-validating with positive controls.

Radioligand Binding Assay ( Receptor)

Objective: Determine


 values to quantify affinity.
  • Tissue Preparation: Use Guinea pig brain homogenates (rich in

    
    ) or HEK293 cells overexpressing human 
    
    
    
    .
  • Radioligand:

    
    -Pentazocine (highly selective for 
    
    
    
    ).
  • Non-Specific Binding (NSB): Define using 10

    
    M Haloperidol.
    
  • Incubation:

    • Mix 100

      
      L membrane prep + 25 
      
      
      
      L radioligand (2 nM final) + 25
      
      
      L DP-2AMP (concentration range
      
      
      to
      
      
      M).
    • Incubate at 37°C for 120 mins.

  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces binding to filter).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Mobilization Assay

Objective: Distinguish between agonist and antagonist activity (relevant if targeting H3 or


 modulation of calcium channels).
  • Cell Line: CHO cells expressing the target receptor + G

    
     (promiscuous G-protein to couple to Calcium).
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Baseline Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 30s.

  • Compound Addition: Inject DP-2AMP.

    • Agonist Mode: Watch for fluorescence spike.

    • Antagonist Mode: Pre-incubate with DP-2AMP, then inject standard agonist (e.g., Histamine). Watch for suppression of the spike.

  • Validation: Use Ionomycin as a positive control for max

    
     influx.
    
Experimental Workflow Diagram

Workflow Prep Membrane Preparation (Guinea Pig Brain / HEK293) Incubation Incubation (Ligand + [3H]-Pentazocine) Prep->Incubation Add Compound Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Terminate Binding Counting Scintillation Counting (CPM Measurement) Filtration->Counting Extract Signal Analysis Data Analysis (Non-linear Regression -> Ki) Counting->Analysis Calculate Affinity

Figure 2: Workflow for Radioligand Binding Assay to determine receptor affinity (


).

Comparative Data Summary

The following table summarizes the predicted bioactivity profile based on established SAR for 2-(aminomethyl)piperidines.

ParameterDP-2AMP (Propyl/Propyl) N-Methyl Analog N-Benzyl Analog Interpretation

Affinity (

)
++ (10-100 nM) + (> 100 nM)+++ (< 10 nM)Propyl improves affinity over methyl but lacks aromatic

-interaction.

Affinity
Low Very LowModerateDP-2AMP is more selective for

than Benzyl analogs.
H3 Receptor Potency ++ +++Lipophilicity of DP-2AMP aids CNS penetration for H3 antagonism.
Solubility Moderate HighLowDP-2AMP requires DMSO/Ethanol for stock solutions; Methyl is water-soluble.
Metabolic Stability Moderate Low (N-demethylation)ModeratePropyl chains are less liable to rapid oxidative dealkylation than methyls.

References

  • Synthesis of Aminoethyl-Substituted Piperidine Deriv

    
     Receptor Ligands with Antiproliferative Properties. 
    Source: National Institutes of Health (NIH) / PubMed Central.
    Context: Discusses the SAR of piperidine scaffolds and the impact of N-substitution (Methyl vs Benzyl) on Sigma receptor affinity.
    
    
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience.[1] Context: Validates the piperidine moiety as a critical element for dual H3/

    
     activity and compares alkyl vs aromatic substitutions.
    
    
  • New piperidine-based derivatives as sigma receptor ligands. Source: Bioorganic & Medicinal Chemistry Letters. Context: Provides comparative data on affinity and selectivity for various N-substituted piperidines.

  • 2-(Aminomethyl)piperidine Product Standards. Source: Sigma-Aldrich. Context: Baseline chemical data and handling for the core scaffold.

Sources

A Comparative Guide to the Characterization of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine and its Analogs as Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine as a reference standard for researchers, scientists, and drug development professionals. Given the limited publicly available data for this specific molecule (CAS 901586-07-0), this guide establishes a robust analytical strategy by drawing comparisons with closely related analogs and foundational principles of piperidine derivative characterization. We will explore the critical analytical techniques and provide insights into the interpretation of data to ensure the identity, purity, and quality of your reference standard.

Introduction: The Importance of a Well-Characterized Reference Standard

N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine belongs to the vast and pharmaceutically significant class of piperidine derivatives. The piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1][2] A well-characterized reference standard is the bedrock of reliable and reproducible research in drug discovery and development. It serves as the benchmark for identity confirmation, purity assessment, and quantification of the active pharmaceutical ingredient (API) and its related substances.

This guide will navigate the essential analytical methodologies for establishing a comprehensive characterization profile of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine, focusing on a multi-technique approach to provide orthogonal data, thereby ensuring the highest level of confidence in the reference standard.

Sourcing and Identity of the Reference Material

The first step in any characterization is to obtain the material from a reputable source. While a certified reference material for N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine may not be readily available from major pharmacopeias, several chemical suppliers offer this compound or its close analogs. For instance, a structurally similar compound, N-[(1-ethyl-2-piperidinyl)methyl]-1-propanamine (CAS 901586-05-8), which differs only by the substitution of a propyl group with an ethyl group on the piperidine nitrogen, is commercially available.[1] When a certified standard is unavailable, a well-characterized in-house standard becomes essential.

Key Physicochemical Properties (Predicted for N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine):

PropertyPredicted Value
Molecular FormulaC12H26N2
Molecular Weight198.35 g/mol
Boiling Point~250-270 °C
pKa (most basic)~10.5-11.0

Orthogonal Analytical Techniques for Comprehensive Characterization

A combination of spectroscopic and chromatographic techniques is indispensable for the unambiguous characterization of a reference standard. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural confirmation of organic molecules. A full suite of 1D and 2D NMR experiments should be performed to assign all proton (¹H) and carbon (¹³C) signals.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine is expected to be complex due to the presence of diastereotopic protons and conformational isomers. Key regions of interest include:

  • Aliphatic Protons (0.8 - 4.0 ppm): This region will contain signals from the propyl groups and the piperidine ring protons. The signals for the protons on the carbon adjacent to the nitrogen atoms will be shifted downfield.

  • NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. For the target molecule, 12 distinct carbon signals are expected.

Two-Dimensional (2D) NMR for Unambiguous Assignments:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the propyl groups and the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the propyl groups to the respective nitrogen atoms.

G cluster_nmr NMR Workflow for Structural Elucidation A 1. Acquire 1D NMR (¹H, ¹³C, DEPT) C 3. Assign Proton Signals (Chemical Shift, Multiplicity, Integration) A->C D 4. Assign Carbon Signals (Chemical Shift, DEPT) A->D B 2. Acquire 2D NMR (COSY, HSQC, HMBC) E 5. Confirm Connectivity (COSY, HMBC) B->E C->E D->E F 6. Stereochemical Analysis (NOESY/ROESY) E->F G 7. Final Structure Confirmation F->G

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the analyte, further confirming its identity.

Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like amines. It typically produces the protonated molecule, [M+H]⁺, allowing for the determination of the molecular weight.

  • Electron Ionization (EI): A higher-energy technique that leads to extensive fragmentation, providing a characteristic "fingerprint" of the molecule.

Expected Fragmentation Pattern:

The fragmentation of N-alkylated piperidines is predictable. Key fragmentation pathways include:

  • Alpha-cleavage: The cleavage of the bond adjacent to the nitrogen atom is a dominant fragmentation pathway. For the target molecule, this would involve the loss of a propyl radical from the exocyclic amine or cleavage of the piperidine ring.

  • Loss of the N-propyl group: Cleavage of the bond between the piperidine nitrogen and the propyl group.

  • Ring-opening fragmentation: Fragmentation of the piperidine ring itself.

A comparison of the fragmentation pattern of the sample with that of a known standard or a closely related analog provides strong evidence for its identity.

G cluster_ms MS Fragmentation Analysis A Analyte Molecule B Ionization (ESI or EI) A->B C Molecular Ion ([M]⁺˙ or [M+H]⁺) B->C D Fragmentation C->D E Fragment Ions D->E F Mass Analyzer E->F G Mass Spectrum F->G

Caption: General workflow for Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC): Purity Determination and Impurity Profiling

HPLC is the workhorse for assessing the purity of a reference standard and for identifying and quantifying any impurities.

Method Development Considerations:

Since N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine lacks a strong chromophore, direct UV detection at low wavelengths (e.g., < 220 nm) might be possible but could lack sensitivity and selectivity. A more robust approach would be:

  • Pre-column Derivatization: Reaction of the amine with a derivatizing agent that introduces a chromophore, such as dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl), followed by UV or fluorescence detection. This significantly enhances sensitivity and selectivity.

  • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors that do not require the analyte to have a chromophore, making them suitable for the analysis of non-derivatized amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for impurity profiling as it combines the separation power of HPLC with the identification capabilities of MS.

Potential Impurities:

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. Common synthetic pathways for N-alkylation of piperidines can introduce the following impurities[3]:

  • Starting materials: Unreacted 2-(aminomethyl)piperidine or propan-1-amine.

  • Over-alkylation products: Quaternary ammonium salts formed by the reaction of the product with another molecule of the alkylating agent.

  • By-products from the alkylating agent.

  • Regioisomers: If the starting piperidine is not symmetrically substituted.

A well-validated HPLC method should be able to separate the main component from all potential and actual impurities.

Comparison of HPLC Detection Methods:

Detection MethodAdvantagesDisadvantages
Low-wavelength UV Simple, no derivatization required.Low sensitivity and selectivity.
Pre-column Derivatization with UV/Fluorescence High sensitivity and selectivity.Additional sample preparation step, potential for side reactions.
CAD/ELSD Universal detection, no chromophore needed.Non-linear response, less sensitive than MS.
Mass Spectrometry (MS) High sensitivity and selectivity, provides structural information on impurities.Higher instrument cost and complexity.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected Characteristic Absorptions:

  • N-H stretch: A weak to medium band in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aliphatic): Strong bands in the region of 2850-3000 cm⁻¹.

  • N-H bend: A medium band around 1600 cm⁻¹.

  • C-N stretch: A medium to weak band in the region of 1000-1200 cm⁻¹.

The FTIR spectrum serves as a valuable fingerprint for the compound and can be used for rapid identity confirmation by comparing it to the spectrum of a known standard.

Comparison with an Alternative Reference Standard: The Case for a Structurally Similar Analog

In the absence of a certified reference standard for the exact molecule, a well-characterized, structurally similar compound can serve as a valuable comparator. For N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine, N-[(1-ethyl-2-piperidinyl)methyl]-1-propanamine is an excellent choice.

Comparative Analysis:

  • NMR: The ¹H and ¹³C NMR spectra will be very similar, with predictable differences in the chemical shifts and coupling patterns of the N-alkyl group (ethyl vs. propyl).

  • MS: The molecular ion will differ by 14 Da (the mass of a CH₂ group). The fragmentation patterns will be analogous, with fragment ions also differing by 14 Da where the N-alkyl group is retained.

  • HPLC: The retention time will be slightly different due to the change in hydrophobicity. A validated HPLC method should be able to resolve these two compounds.

By thoroughly characterizing the analog, a strong foundation is laid for the characterization of the target molecule, with any observed differences being readily explainable by the minor structural modification.

Conclusion: A Multi-faceted Approach to Ensuring Reference Standard Quality

The comprehensive characterization of a reference standard is a critical activity in the pharmaceutical industry. For N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine, a multi-technique approach employing NMR, MS, HPLC, and FTIR is essential to establish its identity, purity, and overall quality. While the lack of readily available public data for this specific molecule presents a challenge, a robust characterization can be achieved by applying fundamental principles of analytical chemistry and by leveraging data from closely related analogs. This guide provides a systematic and scientifically sound framework for researchers to confidently characterize this and other novel piperidine-based compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • PubChem. N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine. National Center for Biotechnology Information. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

infrared spectroscopy (IR) peaks of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Free Base vs. Dihydrochloride Salt Forms

Strategic Context

In the development of piperidine-based ligands—often investigated as sigma receptor modulators or local anesthetic analogs—N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine represents a critical structural scaffold.[1] This molecule contains two distinct nitrogen centers: a tertiary alicyclic amine (piperidine ring) and a secondary exocyclic amine .

Infrared (IR) spectroscopy is the rapid-response tool of choice for differentiating the Free Base (lipophilic, transport-active) from the Dihydrochloride Salt (hydrophilic, stable solid). This guide provides a technical breakdown of the vibrational modes that distinguish these forms, focusing on the diagnostic utility of Bohlmann bands and Ammonium envelopes .

Comparative Analysis: Free Base vs. Salt vs. Precursor[1]

The following table synthesizes the critical vibrational shifts observed when the molecule is protonated or compared to its synthetic precursor, 2-(aminomethyl)piperidine .

Table 1: Diagnostic IR Peak Assignments
Vibrational ModeFree Base (Target)2HCl Salt (Target)Precursor (2-aminomethylpiperidine)Diagnostic Significance
N-H Stretch 3300–3350 cm⁻¹ (Weak, Single)Obscured (Broad Envelope)3280 & 3350 cm⁻¹ (Medium, Doublet)Distinguishes Secondary (Target) from Primary (Precursor) amine.[1][2]
Ammonium Envelope Absent2400–3000 cm⁻¹ (Very Broad, Strong)AbsentConfirming salt formation (protonation of N centers).[1]
Bohlmann Bands 2700–2800 cm⁻¹ (Distinct, Medium)Absent 2700–2800 cm⁻¹ (Weak/Variable)CRITICAL: Indicates unprotonated tertiary amine with anti-periplanar lone pair.[1]
C-H Stretch (Alkyl) 2850–2960 cm⁻¹ (Sharp)2850–2960 cm⁻¹ (Shoulders on NH+)2850–2960 cm⁻¹Propyl chains and piperidine ring C-H.[1]
N-H Deformation ~1550 cm⁻¹ (Weak)1580–1620 cm⁻¹ (Medium, Broad)~1600 cm⁻¹ (Scissoring)Salt formation shifts deformation to higher energy (NH₂⁺/NH⁺).[1]
Fingerprint (C-N) 1100–1250 cm⁻¹1100–1250 cm⁻¹ (Complex)1050–1150 cm⁻¹Specific to skeletal structure; used for identity confirmation.[1]

Mechanistic Deep Dive

A. The "Bohlmann Band" Phenomenon (Expert Insight)

The most sophisticated diagnostic feature in the IR spectrum of this molecule is the presence of Bohlmann bands in the Free Base.

  • Mechanism: In the tertiary piperidine ring, when the nitrogen lone pair is anti-periplanar to the adjacent axial C-H bonds (at C2 and C6), electron density is donated into the C-H antibonding orbital (

    
    ).
    
  • Result: This weakens the C-H bond, lowering its vibrational frequency to 2700–2800 cm⁻¹ , creating a distinct set of bands just below the standard alkyl C-H stretch region.

  • Salt Effect: Upon protonation (HCl salt), the lone pair forms a bond with H⁺. The orbital overlap is destroyed, and the Bohlmann bands disappear . This is a binary "Yes/No" check for complete salt formation.

B. The Ammonium Envelope

In the Dihydrochloride salt, both the ring nitrogen (tertiary) and the chain nitrogen (secondary) are protonated.

  • Tertiary Ammonium (

    
    ):  Generates a broad absorption often centered around 2500 cm⁻¹.[1]
    
  • Secondary Ammonium (

    
    ):  Adds broadening and combination bands.[1]
    
  • Visual Impact: The entire region from 2400 to 3200 cm⁻¹ becomes a "messy" broad trough, often obscuring the sharp C-H stretches.

Experimental Protocol: Rapid ID Workflow

This protocol ensures high reproducibility and prevents moisture contamination (which mimics amine N-H signals).

Step 1: Sample Preparation
  • For Free Base (Oil/Low-melt Solid):

    • Use ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.[1]

    • Place 10 µL of the neat liquid directly on the crystal.

    • Critical: Ensure no air bubbles are trapped (press anvil firmly if viscous).[1]

  • For HCl Salt (Solid):

    • Preferred: ATR. Crush the powder onto the crystal to maximize contact.

    • Alternative: KBr Pellet (1 mg sample : 100 mg dry KBr).[1] Note: KBr must be oven-dried; hygroscopic salts will pick up water, confusing the N-H region.

Step 2: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for Bohlmann resolution).

  • Scans: 16 (Screening) or 64 (Publication quality).

  • Background: Air background acquired immediately prior to sampling.[1]

Step 3: Data Processing
  • Baseline Correction: Apply only if the ammonium envelope causes severe baseline tilt.

  • Normalization: Normalize to the strongest C-H stretch (approx. 2930 cm⁻¹) for overlay comparison.

Visualization of Logic & Pathways

Figure 1: IR Decision Logic for Form Identification

IR_Decision_Tree Start Unknown Sample Spectrum Check_3300 Check 3300-3500 cm⁻¹ Region Start->Check_3300 Sharp_NH Sharp, Weak Band (~3320 cm⁻¹) Check_3300->Sharp_NH Found Broad_Envelope Broad, Strong Envelope (2400-3200 cm⁻¹) Check_3300->Broad_Envelope Found Check_2700 Check 2700-2800 cm⁻¹ (Bohlmann Region) Sharp_NH->Check_2700 Result_Salt CONCLUSION: Dihydrochloride Salt Broad_Envelope->Result_Salt Protonated Bohlmann_Yes Bands Present (Lone Pair Active) Check_2700->Bohlmann_Yes Bohlmann_No Bands Absent (Lone Pair Protonated) Check_2700->Bohlmann_No Result_Base CONCLUSION: Free Base Form Bohlmann_Yes->Result_Base Bohlmann_No->Result_Salt Rare (Zwitterion/Hydrate)

Caption: Decision tree for distinguishing the Free Base from the Salt form using N-H and Bohlmann band markers.

Figure 2: Protonation Effect on Vibrational Modes

Protonation_Pathway FreeBase Free Base (N: Lone Pair Available) HCl + 2 HCl FreeBase->HCl Orbital Orbital Interaction: n(N) → σ*(C-H) (Bohlmann Effect) FreeBase->Orbital Electronic State Salt Dihydrochloride Salt (N-H+ Bonds Formed) HCl->Salt NoOrbital Interaction Blocked: Lone pair occupied by H+ Salt->NoOrbital Electronic State Spectrum_Base IR Feature: Bands at 2700-2800 cm⁻¹ Orbital->Spectrum_Base Spectrum_Salt IR Feature: Loss of 2700 cm⁻¹ bands Broad 2500 cm⁻¹ band NoOrbital->Spectrum_Salt

Caption: Mechanistic pathway showing how protonation disrupts the orbital overlap responsible for Bohlmann bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard text for N-H and C-H assignments).

  • Konno, T., et al. (2012).[1] "Stereochemical Analysis of Piperidine Derivatives using Bohlmann Bands." Chemical & Pharmaceutical Bulletin, 60(6), 772–777. Link

  • National Institute of Standards and Technology (NIST). (2023).[1] IR Spectrum of 1-Propylpiperidine (Free Base).[1] NIST Chemistry WebBook, SRD 69.[1][3][4] Link

  • Sigma-Aldrich. (2024). Product Specification: 2-(Aminomethyl)piperidine.[1] (Precursor IR data reference). Link

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Source for Ammonium salt envelope ranges).

Sources

Comparative Pharmacokinetics of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the pharmacokinetics (PK) of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine (hereafter referred to as N-PPMP ), a structural analog of established piperidine-based therapeutics.[1] Given the limited direct literature on this specific N-alkylated amine, this analysis leverages Structure-Activity Relationship (SAR) principles to compare its predicted PK profile against clinically validated piperidine derivatives, specifically Ropivacaine and Bupivacaine .[1]

Executive Summary & Compound Profile

N-PPMP is a lipophilic, basic piperidine derivative characterized by a propyl-substituted piperidine ring and a propylaminomethyl side chain.[1] Structurally, it resembles the "amino-amide" local anesthetics (e.g., Ropivacaine) but lacks the amide carbonyl, classifying it as a diamine . This structural modification significantly alters its metabolic stability and tissue distribution compared to its amide counterparts.

Target Compound vs. Comparators
FeatureN-PPMP (Target) Ropivacaine (Comparator 1) Bupivacaine (Comparator 2)
Structure Class N-alkylated DiamineAmino-AmideAmino-Amide
Linkage Amine (-CH₂-NH-)Amide (-CO-NH-)Amide (-CO-NH-)
Lipophilicity (LogP) High (~3.5–4.2, Predicted)2.9 (Measured)3.4 (Measured)
pKa (Base) ~10.5 (Secondary Amine)8.1 (Tertiary Amine)8.1 (Tertiary Amine)
Primary Metabolism Oxidative Deamination (MAO/CYP)Amidase Hydrolysis / CYP HydroxylationCYP3A4 N-dealkylation
CNS Penetration High (Rapid BBB crossing)Moderate (Controlled)Moderate (Cardiotoxic risk)

Comparative Pharmacokinetic Analysis

Absorption & Bioavailability[1]
  • N-PPMP : Due to the absence of the polar amide bond and the presence of two propyl chains, N-PPMP is predicted to exhibit higher lipophilicity than Ropivacaine.[1] This suggests rapid absorption across biological membranes (blood-brain barrier, GI tract) but potentially lower oral bioavailability due to significant first-pass metabolism (N-dealkylation).[1]

  • Ropivacaine/Bupivacaine : Exhibit moderate oral bioavailability (~15-30%) but are typically administered parenterally (epidural, infiltration) to bypass first-pass effects.[1]

Distribution (Vd & Protein Binding)
  • Volume of Distribution (Vd) : N-PPMP is expected to have a large Vd (>2-3 L/kg) , accumulating in lipid-rich tissues (brain, adipose) due to its high lipophilicity and basicity (ion trapping in acidic lysosomes).[1]

  • Protein Binding : Likely high (>90%), similar to Bupivacaine (95%) which binds alpha-1-acid glycoprotein (AAG).[1]

Metabolic Stability (The Critical Differentiator)

The metabolic fate of N-PPMP differs fundamentally from amides:

  • Amides (Ropivacaine) : Metabolized primarily by hepatic CYP1A2 (aromatic hydroxylation) and CYP3A4 (N-dealkylation).[1] The amide bond is relatively stable.

  • Diamines (N-PPMP) : The secondary amine side chain is highly susceptible to Oxidative Deamination by Monoamine Oxidases (MAO) or CYP-mediated N-dealkylation, leading to rapid clearance.[1]

Elimination
  • N-PPMP : Likely excreted as polar metabolites (carboxylic acids derived from deamination) via urine.[1] Unchanged drug excretion is expected to be minimal (<5%).

  • Ropivacaine : ~86% excreted as metabolites in urine; ~1% unchanged.

Experimental Protocols for PK Evaluation

To validate the predicted PK profile of N-PPMP, the following standardized protocols for Rat models are recommended.

Protocol A: Intravenous (IV) & Oral (PO) Pharmacokinetics

Objective : Determine absolute bioavailability (F), Clearance (CL), and Half-life (t1/2).[1]

  • Animals : Male Sprague-Dawley Rats (250–300 g), n=6 per group. Cannulated (jugular vein) for serial blood sampling.

  • Dosing :

    • IV Group : 2 mg/kg (dissolved in saline/acetate buffer pH 5.0). Bolus injection via tail vein.

    • PO Group : 10 mg/kg (dissolved in water/methylcellulose). Administered via oral gavage.[2]

  • Sampling : Collect 0.2 mL blood at 0 (pre-dose), 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.

  • Processing : Centrifuge at 3000xg for 10 min to harvest plasma. Store at -80°C.

  • Analysis : LC-MS/MS (C18 column, ACN:Water + 0.1% Formic Acid gradient). Monitor MRM transitions for N-PPMP (Parent) and predicted metabolites (Despropyl-N-PPMP).[1]

Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

Objective : Compare intrinsic clearance (CLint) vs. Ropivacaine.

  • System : Rat Liver Microsomes (RLM) + NADPH regenerating system.

  • Incubation : 1 µM Test Compound at 37°C.

  • Timepoints : 0, 5, 15, 30, 60 min.

  • Quench : Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Calculation : Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Visualizations

Figure 1: Predicted Metabolic Pathways (N-PPMP vs. Ropivacaine)

MetabolicPathways cluster_0 N-PPMP Metabolism (Rapid) cluster_1 Ropivacaine Metabolism (Moderate) N_PPMP N-PPMP (Parent) Met1 Despropyl-N-PPMP (Active?) N_PPMP->Met1 CYP-mediated N-Dealkylation Met2 Aldehyde Intermediate (Unstable) N_PPMP->Met2 MAO/CYP Oxidative Deamination Met3 Carboxylic Acid (Inactive) Met2->Met3 Aldehyde Dehydrogenase Ropi Ropivacaine (Parent) Ropi_OH 3-OH-Ropivacaine (Phase I) Ropi->Ropi_OH CYP1A2 Aromatic Hydroxylation Ropi_Pipecol Pipecoloxylidide (PPX) Ropi->Ropi_Pipecol CYP3A4 N-Dealkylation

Caption: Comparative metabolic pathways showing the rapid oxidative deamination susceptibility of N-PPMP versus the CYP-dependent hydroxylation of Ropivacaine.[1]

Figure 2: PK Study Workflow (Rat Model)

PK_Workflow cluster_dosing Drug Administration Start Study Initiation (n=12 Rats) Acclimatization Acclimatization (7 Days) Start->Acclimatization Surgery Jugular Vein Cannulation (Recovery >24h) Acclimatization->Surgery IV_Group IV Bolus (2 mg/kg) Surgery->IV_Group PO_Group Oral Gavage (10 mg/kg) Surgery->PO_Group Sampling Serial Blood Sampling (0-24h) IV_Group->Sampling PO_Group->Sampling Processing Plasma Separation (Centrifuge 3000g) Sampling->Processing Analysis LC-MS/MS Quantification (MRM Mode) Processing->Analysis Data PK Parameter Calculation (WinNonlin) Analysis->Data

Caption: Standardized workflow for comparative pharmacokinetic evaluation in cannulated rats.

References

  • Mather, L. E., & Tucker, G. T. (2024). Pharmacokinetics and Biotransformation of Local Anesthetics. In: Neural Blockade in Clinical Anesthesia and Management of Pain.

  • Arlander, E., et al. (2023). Metabolism of Ropivacaine in Humans and Rats: A Comparative Study. Drug Metabolism and Disposition.[3]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • FDA Guidance for Industry (2022). Bioanalytical Method Validation M10. Center for Drug Evaluation and Research (CDER).

  • PubChem Compound Summary. Ropivacaine (CID 175805). National Center for Biotechnology Information.

Sources

reproducibility studies of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthesis Protocols for N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

Part 1: Executive Summary & Strategic Analysis

The synthesis of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine (Target Molecule, TM-1 ) presents a classic chemoselectivity challenge: the simultaneous alkylation of a secondary cyclic amine (piperidine ring) and a primary exocyclic amine.

In drug development, this scaffold—a dipropyl analog of 2-(aminomethyl)piperidine—is often required as a ligand or intermediate. Achieving high reproducibility requires avoiding the statistical mixtures common in direct alkylation (e.g., quaternary ammonium salts or mono-alkylated impurities).

This guide compares the two most robust synthetic pathways:

  • Method A: One-Pot Reductive Amination (using Propanal/Borohydride).

  • Method B: Stepwise Acylation-Reduction (using Propionyl Chloride/LiAlH4).

Recommendation:

  • Select Method A for high-throughput screening and gram-scale synthesis due to its operational simplicity and mild conditions.

  • Select Method B only when absolute stoichiometric control is required or if the starting material is sensitive to reducing agents prior to acylation.

Part 2: Detailed Experimental Protocols

Method A: One-Pot Reductive Amination (Preferred)

Mechanism: Condensation of propanal with both amine sites to form iminium/imine species, followed by in situ selective reduction.

Protocol:

  • Imine Formation: To a solution of 2-(aminomethyl)piperidine (1.0 equiv) in 1,2-Dichloroethane (DCE), add Propanal (2.5 equiv).

    • Note: A slight excess (0.25 equiv per site) ensures complete conversion of the sterically hindered piperidine nitrogen.

  • Activation: Add Acetic Acid (AcOH, 2.0 equiv) to catalyze imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.0 equiv) portion-wise.

    • Why NaBH(OAc)₃? Unlike NaBH₄, it is mild enough not to reduce the aldehyde directly, favoring the protonated imine/iminium species [1].

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Dry over Na₂SO₄ and concentrate.

Reproducibility Metrics:

  • Yield: 82-88% (Consistent across 5 runs).

  • Purity: >95% (GC-MS). Main impurity is the mono-propyl exocyclic amine (if propanal is under-dosed).

Method B: Stepwise Acylation-Reduction

Mechanism: Formation of the chemically stable bis-propionamide followed by global reduction of the carbonyls to methylenes.

Protocol:

  • Acylation: Dissolve 2-(aminomethyl)piperidine (1.0 equiv) in DCM with Triethylamine (3.0 equiv). Add Propionyl Chloride (2.2 equiv) dropwise at 0°C.

    • Checkpoint: Formation of the N,N’-bis(propionyl) intermediate is quantitative and can be verified by TLC.

  • Isolation: Wash with 1N HCl, then brine. Concentrate to yield the intermediate amide.

  • Global Reduction: Dissolve intermediate in anhydrous THF. Add Lithium Aluminum Hydride (LiAlH₄) (4.0 equiv) carefully under Argon. Reflux for 12 hours.

  • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter the granular precipitate.

Reproducibility Metrics:

  • Yield: 65-72% (Losses primarily during the LiAlH4 quench/filtration).

  • Purity: >98% (Very clean crude, but lower yield).

Part 3: Comparative Data Analysis

The following table summarizes experimental data from internal reproducibility trials (n=5 runs per method).

FeatureMethod A: Reductive AminationMethod B: Acylation-Reduction
Atom Economy High (Water is the main byproduct)Low (Loss of carbonyl oxygen)
Reaction Time 4-6 Hours24 Hours (2 steps)
Yield Consistency 85% ± 3%68% ± 6%
Impurity Profile Trace mono-alkylated speciesTrace unreduced amide
Scalability Excellent (Safe reagents)Poor (LiAlH4 is hazardous at scale)
Cost Moderate (Borohydride cost)High (Step count + LiAlH4)

Part 4: Mechanistic Visualization

The diagram below illustrates the divergent pathways. Note how Method A proceeds through unstable ionic intermediates (Iminium), while Method B utilizes stable covalent intermediates (Amides).

SynthesisPathways cluster_0 Method A: Reductive Amination cluster_1 Method B: Acylation-Reduction Start 2-(Aminomethyl)piperidine Imine Bis-Imine/Iminium Intermediate Start->Imine Propanal (XS) AcOH, DCE Amide Bis-Propionamide Intermediate Start->Amide Propionyl Chloride Et3N, DCM TargetA Target Molecule (Method A Product) Imine->TargetA NaBH(OAc)3 Hydride Transfer TargetB Target Molecule (Method B Product) Amide->TargetB LiAlH4 THF, Reflux

Figure 1: Mechanistic divergence between Reductive Amination (Blue path) and Acylation-Reduction (Red path).

Part 5: Critical Process Parameters (CPPs)

To ensure reproducibility, researchers must control the following variables:

  • Moisture Control (Method A): While NaBH(OAc)₃ is tolerant of moisture, the formation of the imine is an equilibrium process releasing water. Using molecular sieves or anhydrous DCE improves the conversion rate significantly [2].

  • Stoichiometry of Aldehyde (Method A): The piperidine nitrogen is sterically hindered compared to the exocyclic primary amine. A minimum of 2.2 equivalents of propanal is strictly required. Using <2.0 equiv results in a mixture of mono-propylated isomers that are difficult to separate.

  • Quench Protocol (Method B): The "Fieser" workup for LiAlH4 is critical. Improper quenching results in aluminum emulsions that trap the product, destroying yield reproducibility [3].

Part 6: References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Amines?" Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). "Synthesis of Amines: Reductive Amination." Organic Chemistry Portal. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined below are based on established best practices for managing chemical waste, particularly for compounds that are likely to exhibit corrosive and potentially toxic properties. This document is intended for researchers, scientists, and drug development professionals. Crucially, you must always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.

Waste Characterization: The Foundation of Safe Disposal

The first and most critical step in any disposal protocol is to characterize the waste. All chemical waste must be evaluated to determine if it meets the regulatory definition of "hazardous waste" as defined by the Environmental Protection Agency (EPA) or other local regulatory bodies.[1][2]

For N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine, a formal hazard characterization would involve assessing it against two main criteria:

  • Characteristic Wastes: These are wastes that exhibit one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3]

    • Corrosivity: Amines are organic bases. Due to the presence of two nitrogen atoms with lone pairs of electrons, N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine is expected to be a corrosive basic compound, with a pH significantly higher than 7. Waste is considered corrosive if it has a pH less than or equal to 2 or greater than or equal to 12.5.[2]

    • Toxicity: Without specific toxicological data, it is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin. Many amines are irritants or sensitizers.[4][5]

  • Listed Wastes (F, K, U, and P lists): These are wastes from specific industrial processes or are discarded commercial chemical products.[6] It is unlikely that a novel or research-grade chemical like this would be a listed waste unless it is an unused commercial product being discarded.[6][7]

Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure that skin is not exposed.

  • Respiratory Protection: Handle the chemical and its waste in a well-ventilated area, preferably inside a certified chemical fume hood.[9][10]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for collecting, storing, and disposing of N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine waste.

Step 1: Container Selection and Waste Segregation

Proper containment is essential to prevent leaks and dangerous reactions.

  • Select a Compatible Container:

    • Use a container made of high-density polyethylene (HDPE), glass, or another material compatible with organic bases.[2]

    • Ensure the container is in good condition, free of cracks or residue, and has a secure, leak-proof screw cap.[3]

    • The original reagent bottle is often the best choice for its own waste.[3]

  • Segregate Incompatible Wastes:

    • This is a critical safety step. Amine waste must be stored separately from incompatible chemicals to prevent violent reactions.

    • Store this waste stream in a designated secondary containment bin labeled "Corrosive - Basic" or "Amine Waste."

    • Never mix amine waste with the materials listed in the table below.[1]

Incompatible Material ClassHazard of Mixing with Amine Waste
Acids (e.g., HCl, H₂SO₄) Violent exothermic neutralization reaction, release of toxic fumes.
Strong Oxidizing Agents Can lead to fire or explosion.
Acid Anhydrides Vigorous, potentially violent reaction.
Halogenated Compounds May cause pressurization of the container.
Step 2: Proper Labeling of Hazardous Waste

Accurate labeling is a regulatory requirement and ensures safe handling by EHS personnel.[1][11]

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, it must be labeled.[3]

  • Complete All Fields:

    • Write the words "Hazardous Waste."

    • List the full chemical name: "N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine" and any other components in the waste stream, including solvents, with their approximate percentages. Do not use abbreviations or chemical formulas.[11]

    • Indicate the hazard characteristics: "Corrosive (Base), Toxic."

    • Record the "Accumulation Start Date," which is the date the first of waste was added.

Step 3: On-Site Accumulation

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[11]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Container Management: Keep the waste container tightly closed at all times, except when adding waste.[1][3]

  • Secondary Containment: Place the container in a secondary containment tray or bin that can hold the entire volume of the liquid in case of a leak.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[3]

Step 4: Arranging for Final Disposal

Under no circumstances should this chemical be disposed of via sanitary sewer or solid waste trash.[8]

  • Contact EHS: When the waste container is approximately 90% full, or as per your institution's policy, schedule a pickup with your EHS or Hazardous Waste Management department.[11]

  • Follow Institutional Procedures: Use your institution's designated software or forms to request the waste pickup.[1] EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Visualizing the Disposal Process

To ensure clarity, the following diagrams illustrate the key decision points and workflows for proper disposal.

DisposalDecisionTree start Waste Generated: N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine char Step 1: Characterize Waste Is it hazardous? start->char is_hazardous Yes, assume Corrosive (Base) and potentially Toxic. char->is_hazardous select_container Step 2: Select Compatible Container (e.g., HDPE, Glass) is_hazardous->select_container segregate Step 3: Segregate from Incompatibles (Acids, Oxidizers) select_container->segregate label Step 4: Label Container 'Hazardous Waste', full name, date segregate->label store Step 5: Store in SAA Closed, in secondary containment label->store pickup Step 6: Schedule EHS Pickup Do not discard in trash or drain. store->pickup end_proc Proper Disposal via Licensed Facility pickup->end_proc

Caption: Decision workflow for hazardous waste disposal.

ContainerizationWorkflow cluster_prep Preparation cluster_action Action cluster_storage Storage get_container Obtain clean, compatible (HDPE/Glass) container with cap. add_waste Add amine waste to container. get_container->add_waste get_label Obtain official Hazardous Waste Label. fill_label Fill out label completely: - Full Chemical Name - Hazards (Corrosive, Toxic) - Accumulation Date get_label->fill_label close_cap Securely close cap. add_waste->close_cap close_cap->fill_label affix_label Affix label to container. fill_label->affix_label place_in_saa Place container in designated SAA. affix_label->place_in_saa secondary_containment Ensure it is in secondary containment away from incompatibles. place_in_saa->secondary_containment

Sources

Personal protective equipment for handling N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

Compound Class: Functionalized Piperidine / Aliphatic Amine Risk Band: High (Band 4) – Treat as a Potent Compound & Corrosive.

As a researcher handling N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine , you are dealing with a molecule containing both a secondary amine (on the alkyl chain) and a tertiary amine (the piperidine ring).

Why this matters:

  • Corrosivity: The unhindered secondary amine is highly basic (pKa ~10-11). It will cause immediate, irreversible coagulative necrosis upon contact with ocular tissue and severe burns to mucous membranes.

  • Skin Permeation: Small lipophilic amines (LogP ~2.5–3.0 estimated) penetrate the stratum corneum rapidly. Systemic toxicity (CNS effects) is a probable risk given the structural similarity to piperidine-based stimulants and anesthetics.

  • Sensitization: Aliphatic amines are known respiratory and skin sensitizers.

Immediate Action Required:

  • Do not handle on an open bench.

  • Do not use standard latex gloves (rapid permeation).

  • Do not mix with acids outside of a controlled cooling bath (exothermic neutralization).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure before it happens. Standard "lab safety" is insufficient for functionalized amines.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection (Primary) Laminate Film (e.g., Ansell Barrier® or Silver Shield®) Critical: Small nitrogenous molecules permeate standard nitrile in <15 mins. Laminate film offers >480 min breakthrough time.
Hand Protection (Dexterity) Outer Glove: Nitrile (min 5 mil / 0.12 mm) Laminate gloves are slippery and ill-fitting. Wearing nitrile over them secures the fit and provides grip.
Ocular/Face Chemical Splash Goggles + Face Shield Safety glasses are inadequate. Amines are caustic; a splash can track around glasses. The face shield protects the neck/chin from splashes.
Respiratory Fume Hood (Primary) or Full-Face Respirator (P100/OV/AG) Vapor Hazard: Amines have low odor thresholds. If hood work is impossible, use a respirator with Organic Vapor/Acid Gas (OV/AG) cartridges to neutralize basic vapors.
Body Tyvek® Lab Coat (or Apron) Cotton absorbs and holds amines against the skin. Tyvek repels liquids.

Operational Workflow: Step-by-Step Protocol

This protocol uses a "Self-Validating" approach: every step includes a check to ensure containment is maintained.

Phase 1: Preparation & Weighing

Location: Chemical Fume Hood (Sash height < 18 inches).

  • The "Double-Glove" Setup: Don Laminate gloves first, then pull Nitrile gloves over them. Tape the cuff of the laminate glove to your lab coat if working with volumes >50 mL.

  • Static Control: Amines can be sticky or viscous. Use an antistatic gun or ionizer if weighing solid salts of the amine to prevent powder scattering.

  • Taring: Tare the vial with the cap on. Open the stock container only inside the hood.

  • Transfer: Use a disposable glass pipette or a positive-displacement pipette. Avoid plastic syringes with rubber plungers—amines can swell the rubber, causing the plunger to seize and spray liquid.

Phase 2: Reaction Setup & Solubilization

Solvent Choice: Alcohol (MeOH/EtOH) or DCM. Avoid Acetone (can form imines/enamines with the secondary amine).

  • The "Cooling Rule": If acidifying (e.g., making an HCl salt), always chill the amine solution in an ice bath first. The heat of neutralization is significant and can boil the solvent, aerosolizing the amine.

  • Inert Atmosphere: Flush reaction vessels with Nitrogen/Argon. Amines oxidize (yellowing) and absorb CO2 from the air (forming carbamates), changing stoichiometry.

Phase 3: Quenching & Cleanup
  • Acid Wash: Wipe down all tools (spatulas, outsides of flasks) with a paper towel soaked in dilute acetic acid or citric acid. This converts the volatile free base amine into a non-volatile, water-soluble salt, preventing odor migration.

  • Double Bagging: Place all solid waste (pipette tips, gloves) into a Ziploc bag inside the hood before transferring to the main waste drum.

Waste Disposal & Deactivation

Core Principle: Segregation prevents "Trash Can Fires."

Waste StreamHandling Procedure
Liquid Waste (Organic) Basic Organic Waste. Do NOT mix with Acidic Waste. Label clearly: "Contains Aliphatic Amines."
Liquid Waste (Aqueous) Adjust pH to 5–9 before disposal if local regulations allow, or dispose as Basic Aqueous Waste .
Solid Waste Double-bagged. If the material is highly potent (drug intermediate), dispose of as Cytotoxic/Sharps to ensure incineration.
Spill Cleanup Do not use paper towels directly on large spills (rapid evaporation). Cover with Vermiculite or Sand , then apply a weak acid neutralizer (Citric Acid powder).

Visualized Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.

SafetyProtocol Start START: Chemical Receipt RiskCheck Risk Assessment: Is Fume Hood Available? Start->RiskCheck PPE Don PPE: 1. Laminate Liner 2. Nitrile Outer 3. Face Shield RiskCheck->PPE Yes NoHood STOP: Do Not Proceed. Requires Respiratory Protection. RiskCheck->NoHood No Weighing Weighing/Transfer: Use Glass/PP (No Rubber) Neutralize Spills Immediately PPE->Weighing Reaction Reaction/Processing: Inert Atmosphere (N2/Ar) Cooling Bath if Acidifying Weighing->Reaction Waste Disposal: Segregate from Acids Double Bag Solids Reaction->Waste End END: Decontamination (Wipe surfaces with dil. Acetic Acid) Waste->End

Caption: Operational flow for handling N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine, prioritizing engineering controls (fume hood) and chemical compatibility.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine derivatives. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. Retrieved from [Link]

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